Antitumor agent-123
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H14ClFN6O2 |
|---|---|
Molecular Weight |
412.8 g/mol |
IUPAC Name |
4-[[6-(3-chloro-4-fluoroanilino)purin-9-yl]methyl]-N-hydroxybenzamide |
InChI |
InChI=1S/C19H14ClFN6O2/c20-14-7-13(5-6-15(14)21)25-17-16-18(23-9-22-17)27(10-24-16)8-11-1-3-12(4-2-11)19(28)26-29/h1-7,9-10,29H,8H2,(H,26,28)(H,22,23,25) |
InChI Key |
QRUSZVPTAHHJJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(N=CN=C32)NC4=CC(=C(C=C4)F)Cl)C(=O)NO |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Discovery and Synthesis of Antitumor Agent-123 (Compound 4d)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antitumor agent-123, also identified as Compound 4d, is a novel multi-target inhibitor with significant potential in oncology. This document provides a comprehensive technical overview of its discovery, synthesis, and preclinical evaluation. Compound 4d was developed as a hybrid molecule, integrating pharmacophores from known kinase and histone deacetylase (HDAC) inhibitors. It demonstrates potent inhibitory activity against Janus kinase 2 (JAK2), Janus kinase 3 (JAK3), histone deacetylase 1 (HDAC1), and histone deacetylase 6 (HDAC6). This dual-action mechanism, targeting both critical signaling pathways and epigenetic regulators, underpins its promising antitumor effects, particularly in hematological malignancies. This guide details the scientific rationale, synthetic route, experimental protocols, and key preclinical data for Compound 4d.
Discovery and Rationale
The discovery of this compound (Compound 4d) stemmed from a rational drug design strategy aimed at creating a single molecule capable of modulating multiple oncogenic pathways. The core concept was to develop a hybrid inhibitor by combining the structural features of anilino-purine-based kinase inhibitors, such as ruxolitinib, with the benzohydroxamate moiety characteristic of HDAC inhibitors like nexturastat A.[1] This approach addresses the clinical challenge of tumor heterogeneity and drug resistance, where targeting a single pathway is often insufficient.
The rationale for selecting JAK and HDAC enzymes as dual targets is based on their convergent roles in cancer cell proliferation, survival, and immune evasion. The JAK/STAT pathway is a critical signaling cascade for numerous cytokines and growth factors that drive the growth of cancer cells.[1] Simultaneously, HDAC enzymes are key epigenetic regulators that are often dysregulated in cancer, leading to the silencing of tumor suppressor genes. By inhibiting both pathways, Compound 4d is designed to deliver a synergistic antitumor effect.
Synthesis of this compound (Compound 4d)
The synthesis of this compound (Compound 4d) is a multi-step process. The following is a general outline of the synthetic route, based on the synthesis of similar purine-benzohydroxamate hybrids. For the specific reagents, reaction conditions, and purification methods, it is imperative to consult the primary research publication.
Experimental Workflow: Synthesis of Compound 4d
Caption: Generalized synthetic workflow for Compound 4d.
General Protocol:
-
Synthesis of the Anilino-Purine Scaffold: The synthesis typically begins with a commercially available purine derivative, which undergoes a series of reactions, including nucleophilic aromatic substitution, to introduce the desired aniline moiety.
-
Preparation of the Benzohydroxamate Moiety: A separate synthetic route is employed to prepare the benzohydroxamate portion of the molecule, often starting from a substituted benzoic acid.
-
Coupling and Final Synthesis: The anilino-purine scaffold and the benzohydroxamate moiety are then coupled together through a suitable linker. The final steps of the synthesis may involve deprotection of functional groups to yield the final product, Compound 4d.
-
Purification: The crude product is purified using standard techniques such as column chromatography and recrystallization to obtain the final compound with high purity.
In Vitro Efficacy and Potency
Compound 4d has demonstrated significant potency against its target enzymes and has shown promising cytotoxic activity in various cancer cell lines.
Enzyme Inhibition
The inhibitory activity of Compound 4d against its target kinases and HDACs was determined through in vitro enzymatic assays.
| Target Enzyme | IC50 (µM) |
| JAK2 | 34.6 |
| JAK3 | 2.6 |
| HDAC1 | Data not available in searched literature. |
| HDAC6 | Data not available in searched literature. |
Table 1: In vitro inhibitory activity of Compound 4d against target enzymes.
Antitumor Activity
Compound 4d has exhibited potent cytotoxic effects, particularly against hematological cancer cell lines.
| Cell Line Type | Potency |
| Hematological Tumor Cell Lines | IC50 ≤ 50 nM |
| Solid Tumor Models | EC50 = 9.3–21.7 μM |
Table 2: In vitro antitumor activity of Compound 4d.
Mechanism of Action: Signaling Pathways
Compound 4d exerts its antitumor effects by simultaneously inhibiting the JAK/STAT signaling pathway and the function of HDAC enzymes.
Inhibition of the JAK/STAT Signaling Pathway
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical for signaling from cytokine receptors. Upon cytokine binding, JAKs are activated and phosphorylate Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the expression of genes involved in cell proliferation, survival, and inflammation. By inhibiting JAK2 and JAK3, Compound 4d blocks this signaling cascade, thereby impeding cancer cell growth.[1]
JAK/STAT Signaling Pathway Inhibition by Compound 4d
Caption: Inhibition of the JAK/STAT pathway by Compound 4d.
Inhibition of Histone Deacetylases (HDACs)
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to a more condensed chromatin structure, which generally represses gene transcription. In cancer, the overexpression or aberrant activity of HDACs can lead to the silencing of tumor suppressor genes. Compound 4d, by inhibiting HDAC1 and HDAC6, promotes histone acetylation, leading to a more open chromatin structure and the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis.
HDAC Inhibition and Gene Expression by Compound 4d
Caption: Mechanism of HDAC inhibition by Compound 4d.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of the findings related to Compound 4d. The following are generalized methodologies for key experiments.
In Vitro Kinase and HDAC Inhibition Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound 4d against the target enzymes.
General Protocol:
-
Recombinant human JAK2, JAK3, HDAC1, and HDAC6 enzymes are used.
-
Assays are typically performed in 96- or 384-well plates.
-
A specific substrate for each enzyme is included in the reaction mixture.
-
Compound 4d is serially diluted to a range of concentrations.
-
The enzyme, substrate, and Compound 4d are incubated together for a defined period at an optimal temperature.
-
The reaction is stopped, and the product formation is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cell Viability and Cytotoxicity Assays
Objective: To determine the cytotoxic effect of Compound 4d on cancer cell lines.
General Protocol (MTT Assay):
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of Compound 4d for a specified duration (e.g., 72 hours).
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.
-
The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50/EC50 values are determined.
Pharmacokinetic Studies
Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of Compound 4d.
General Protocol (Human Liver Microsome Stability Assay):
-
Compound 4d is incubated with human liver microsomes in the presence of NADPH (a cofactor for metabolic enzymes).
-
Samples are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reactions are quenched, and the concentration of the remaining parent compound is quantified by LC-MS/MS.
-
The in vitro half-life (t1/2) and intrinsic clearance are calculated from the disappearance rate of the compound.
Conclusion
This compound (Compound 4d) represents a promising multi-target inhibitor with potent activity against key oncogenic kinases and epigenetic regulators. Its dual mechanism of action provides a strong rationale for its further development as a therapeutic agent for hematological malignancies and potentially other cancers. The favorable in vitro potency and pharmacokinetic profile warrant further investigation in preclinical and clinical settings. This technical guide provides a foundational understanding of the discovery, synthesis, and biological evaluation of this novel antitumor agent.
References
Compound 4d: A Dual Inhibitor of JAK2 and JAK3 Kinases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory activity of Compound 4d against Janus Kinase 2 (JAK2) and Janus Kinase 3 (JAK3). The document details the quantitative inhibitory data, the experimental protocols used for its determination, and relevant signaling pathways, offering valuable insights for researchers and professionals in the field of drug discovery and development.
Core Focus: JAK2 and JAK3 Inhibitory Activity of Compound 4d
Compound 4d has been identified as a potent inhibitor of both JAK2 and JAK3, two key enzymes in the JAK-STAT signaling pathway, which is crucial for cytokine signaling and immune response. Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms and autoimmune disorders. The dual inhibitory action of Compound 4d suggests its potential as a therapeutic agent in these conditions.
Quantitative Inhibitory Data
The inhibitory potency of Compound 4d against JAK2 and JAK3 was determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity, are summarized in the table below.
| Kinase Target | Compound 4d IC50 (nM) |
| JAK2 | 45.4 |
| JAK3 | 19.8 |
Table 1: Inhibitory activity (IC50) of Compound 4d against JAK2 and JAK3 kinases.
Experimental Protocols: Kinase Inhibition Assay
The inhibitory activity of Compound 4d against JAK2 and JAK3 was assessed using a radiometric kinase assay. This method measures the incorporation of radiolabeled phosphate from ATP into a substrate peptide by the kinase.
Materials:
-
Recombinant human JAK2 and JAK3 enzymes
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
[γ-³³P]ATP (radiolabeled ATP)
-
Compound 4d (solubilized in DMSO)
-
Assay buffer (containing MgCl₂, MnCl₂, Brij-35, and DTT)
-
Kinase reaction buffer
-
Wash buffer
-
Scintillation cocktail
Procedure:
-
Preparation of Reagents: All reagents and enzymes were prepared and diluted to their final concentrations in the appropriate buffers. Compound 4d was prepared in a serial dilution format.
-
Kinase Reaction: The kinase reaction was initiated by mixing the recombinant JAK enzyme, the substrate peptide, and Compound 4d (or vehicle control) in the assay buffer.
-
Initiation of Phosphorylation: The phosphorylation reaction was started by the addition of [γ-³³P]ATP. The reaction mixture was incubated at room temperature for a specified period (e.g., 120 minutes) to allow for phosphate transfer.
-
Termination of Reaction: The reaction was stopped by the addition of a termination buffer (e.g., 3% phosphoric acid).
-
Measurement of Radioactivity: The reaction mixture was then transferred to a filtermat, which captures the radiolabeled substrate. The filtermat was washed to remove unincorporated [γ-³³P]ATP.
-
Data Analysis: The amount of radioactivity incorporated into the substrate was quantified using a scintillation counter. The percentage of kinase inhibition was calculated relative to the vehicle control. The IC50 values were determined by fitting the dose-response data to a sigmoidal curve using appropriate software.
Visualizing the Core Concepts
To better illustrate the biological context and experimental workflow, the following diagrams are provided.
Caption: The JAK-STAT signaling pathway and the inhibitory action of Compound 4d.
Caption: Experimental workflow for the radiometric kinase inhibition assay.
The Selective Cytotoxicity of Rhodamine 123 in Carcinoma Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanisms, experimental validation, and therapeutic potential of Rhodamine 123 (Rh123) as a selective cytotoxic agent against carcinoma cells. The document synthesizes key research findings, presents quantitative data in a structured format, details experimental protocols, and visualizes complex biological processes through signaling pathway and workflow diagrams.
Core Principles of Rhodamine 123 Selective Toxicity
Rhodamine 123, a lipophilic cationic fluorescent dye, exhibits selective toxicity towards a variety of carcinoma cells while showing minimal effects on normal epithelial cells.[1][2] This selectivity is not an inherent property of all anticancer agents, making Rh123 a subject of significant research interest.[1][3] The foundational basis for this selective action lies in the distinct physiological and biochemical characteristics of cancer cells, primarily centered around their mitochondria.
The primary mechanisms underpinning the selective cytotoxicity of Rh123 are:
-
Elevated Mitochondrial Membrane Potential (ΔΨm) in Carcinoma Cells: Many carcinoma cell lines maintain a significantly higher mitochondrial membrane potential compared to their normal counterparts.[4] This elevated potential drives the increased accumulation of the positively charged Rh123 within the mitochondrial matrix.[4][5] The amount of Rh123 that associates with mitochondria is directly proportional to the mitochondrial membrane potential.[4]
-
Inhibition of Mitochondrial F F -ATPase: The primary intracellular target of Rhodamine 123 is the mitochondrial F F -ATPase (ATP synthase).[4] By inhibiting this critical enzyme, Rh123 disrupts mitochondrial bioenergetic function, leading to a catastrophic failure of cellular energy production.
-
Differential Efflux Mediated by P-glycoprotein (P-gp): The expression and activity of the multidrug resistance protein 1 (MDR1), also known as P-glycoprotein (P-gp), plays a crucial role in modulating Rh123 cytotoxicity. P-gp is an ATP-dependent efflux pump that actively removes Rh123 from the cell.[6][7] The differential expression of P-gp between carcinoma and normal cells can therefore influence the net intracellular concentration and retention of Rh123, contributing to its selective toxicity.[8]
Quantitative Analysis of Rhodamine 123 Effects
The selective action of Rhodamine 123 has been quantified across various studies. The following tables summarize key findings on its differential accumulation and cytotoxic effects.
Table 1: Mitochondrial Membrane Potential and Respiratory Inhibition in Carcinoma vs. Normal Cells
| Cell Type | Description | Mitochondrial Membrane Potential (mV) | Relative Inhibition of Coupled Respiration by Rh123 |
| CX-1 | Rh123-sensitive carcinoma | 163 ± 7 | 2-fold greater than CV-1 |
| MIP101 | Rh123-insensitive carcinoma | 158 ± 8 | Nonlinear, less sensitive than CX-1 at higher doses |
| CV-1 | Rh123-insensitive normal epithelial | 104 ± 9 | Baseline |
Data sourced from: Cancer Research, 1987.[4]
Table 2: Cytotoxicity of Rhodamine 123 in Carcinoma vs. Normal Epithelial Cells
| Cell Type | Treatment | Observation |
| Carcinoma Cells (9 different types) | 10 µg/ml Rh123 for 7 days | >50% cell death |
| Normal Epithelial Cells (6 different types) | 10 µg/ml Rh123 for 7 days | Unaffected |
Data sourced from: Cancer Research, 1983.[1][3]
Table 3: Synergistic Cytotoxicity of Rhodamine 123 with Hyperthermia
| Cell Line | Cancer Type | Synergistic Ratio with Hyperthermia (43°C) |
| UCLA-SO-M14 | Melanoma | 2.31 - 45 |
| UCLA-SO-M21 | Melanoma | 2.31 - 45 |
| HT29 | Colon Cancer | 2.31 - 45 |
| P3 | Lung Cancer | 2.31 - 45 |
| B231 | Breast Cancer | 2.31 - 45 |
Data sourced from: Cancer Research, 1990.[9]
Key Signaling Pathways and Cellular Responses
The accumulation of Rhodamine 123 in the mitochondria of carcinoma cells triggers a cascade of events that ultimately lead to cell death. The primary cellular responses are the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
Rhodamine 123-induced mitochondrial dysfunction is a potent trigger for the intrinsic apoptotic pathway. The disruption of the mitochondrial membrane potential is a key initiating event.[10][11] This leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, activating the caspase cascade and culminating in programmed cell death.
Caption: Rhodamine 123-induced intrinsic apoptotic pathway.
Cell Cycle Arrest
In addition to inducing apoptosis, Rhodamine 123 can also halt the proliferation of carcinoma cells by inducing cell cycle arrest. Studies have shown that continuous exposure to Rh123 can cause cells to become arrested in the G1 phase of the cell cycle.[12][13] This effect is attributed to the disruption of cellular energy metabolism, which prevents cells from synthesizing the necessary components to enter the DNA synthesis (S) phase.
Caption: Mechanism of Rhodamine 123-induced G1 cell cycle arrest.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the selective toxicity of Rhodamine 123.
Measurement of Mitochondrial Membrane Potential (ΔΨm) using Rhodamine 123
This protocol outlines the use of Rhodamine 123 as a fluorescent probe to assess ΔΨm by flow cytometry.
Materials:
-
Carcinoma and normal epithelial cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Rhodamine 123 stock solution (1 mg/ml in DMSO)
-
FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) as a decoupling control
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. Harvest the cells by trypsinization, wash with PBS, and resuspend in complete medium at a concentration of 1 x 10^6 cells/ml.
-
Rhodamine 123 Staining: Add Rhodamine 123 to the cell suspension to a final concentration of 1-10 µg/ml. Incubate for 15-30 minutes at 37°C in the dark.
-
Washing: Centrifuge the stained cells, remove the supernatant, and wash twice with ice-cold PBS to remove extracellular dye.
-
Resuspension: Resuspend the final cell pellet in 500 µl of PBS for flow cytometric analysis.
-
Flow Cytometry: Analyze the cells on a flow cytometer using an excitation wavelength of 488 nm and an emission wavelength of 525-530 nm. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.[14][15]
-
Control: For a positive control for mitochondrial membrane depolarization, treat a separate sample of cells with FCCP (5-10 µM) for 10-15 minutes prior to Rh123 staining.
Caption: Experimental workflow for ΔΨm measurement.
P-glycoprotein-mediated Efflux Assay
This protocol describes a flow cytometry-based assay to measure the efflux of Rhodamine 123, which serves as a functional indicator of P-gp activity.[6][16]
Materials:
-
Cells to be tested
-
Complete cell culture medium
-
Rhodamine 123
-
P-gp inhibitor (e.g., Verapamil, Cyclosporin A, or PSC-833)[6]
-
Flow cytometer
Procedure:
-
Loading: Incubate cells with Rhodamine 123 (50-200 ng/ml) for 30-60 minutes at 37°C to allow for dye accumulation.[6]
-
Washing: Wash the cells with ice-cold PBS to remove excess dye.
-
Efflux Initiation: Resuspend the cells in pre-warmed, dye-free medium. Split the cell suspension into two tubes. To one tube, add a P-gp inhibitor (e.g., 5 µM Verapamil). The other tube serves as the control.
-
Incubation: Incubate both tubes at 37°C. Take aliquots at various time points (e.g., 0, 30, 60, 90, 120 minutes).
-
Analysis: Immediately analyze the fluorescence of the cells from each time point by flow cytometry. A decrease in fluorescence over time in the control group indicates dye efflux. Inhibition of this decrease in the presence of a P-gp inhibitor confirms P-gp-mediated efflux.
References
- 1. Selective toxicity of rhodamine 123 in carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rhodamine-123 selectively reduces clonal growth of carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Basis for the selective cytotoxicity of rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unidirectional fluxes of rhodamine 123 in multidrug-resistant cells: evidence against direct drug extrusion from the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relationship of multidrug resistance to rhodamine-123 selectivity between carcinoma and normal epithelial cells: taxol and vinblastine modulate drug efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo cytotoxicity of rhodamine 123 combined with hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. japsonline.com [japsonline.com]
- 14. The Role of Mitochondrial Dysfunction in Cytotoxic Effects of Solanum nigrum Water Extract on MCF-7 and MDA-MB-231 Breast Cancer Cells [imrpress.com]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
123I-ATT001 targeted radionuclide therapy for glioblastoma
An In-Depth Technical Guide to 123I-ATT001 Targeted Radionuclide Therapy for Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glioblastoma (GBM) remains one of the most aggressive and difficult-to-treat solid tumors, with a median survival of just 18 months.[1] The current standard of care provides limited efficacy, highlighting an urgent need for novel therapeutic strategies. Targeted radionuclide therapy represents a promising frontier, offering the potential to deliver highly cytotoxic payloads directly to tumor cells while minimizing systemic toxicity. 123I-ATT001 is a first-in-class Auger electron-emitting radiopharmaceutical being developed by Ariceum Therapeutics for the treatment of recurrent glioblastoma.[2][3] This therapy consists of ATT001, a small molecule inhibitor of Poly (ADP-ribose) polymerase (PARP), labeled with Iodine-123 (123I).[4][5] Administered directly into the tumor via an Ommaya reservoir, 123I-ATT001 is designed to bind to PARP, an enzyme overexpressed in GBM and critical for DNA damage repair, and induce lethal, localized DNA damage through the emission of Auger electrons.[1][6][7][8] A Phase I clinical trial, CITADEL-123, commenced in July 2024 to evaluate the safety, dosimetry, and preliminary efficacy of this novel agent in patients with recurrent glioblastoma.[2][5]
The Scientific Rationale: Targeting PARP with Auger Electron Emitters
The Target: Poly (ADP-ribose) Polymerase (PARP)
PARP is a family of nuclear enzymes crucial to the DNA damage response (DDR) pathway.[9] PARP1, the most abundant isoform, detects single-strand DNA breaks (SSBs) and, upon binding, synthesizes chains of poly (ADP-ribose) that recruit other DDR proteins to the damage site.[9] Inhibition of PARP traps the enzyme on the DNA, leading to the collapse of replication forks and the formation of highly cytotoxic double-strand breaks (DSBs). In cancers with existing DDR deficiencies (e.g., BRCA mutations), this process leads to synthetic lethality. However, PARP is also a compelling target for radionuclide therapy because it is highly expressed in various cancers, including glioblastoma, and its inhibition localizes the therapeutic agent directly at the DNA.[4][8]
The Payload: Iodine-123 and Auger Electrons
123I-ATT001 utilizes the radioisotope Iodine-123, which decays by electron capture.[6][10] This decay process initiates a cascade of low-energy electrons known as Auger electrons.[2][5][10]
Key Properties of Auger Electrons:
-
High Linear Energy Transfer (LET): Auger electrons deposit a large amount of energy over a very short distance.[10][11]
-
Nanometer-Scale Range: Their range is typically less than the diameter of a cell nucleus (from a few nanometers to micrometers), confining the cytotoxic effect to the immediate vicinity of the decay event.[2][6][10]
This combination of high LET and short-range makes Auger electron emitters exceptionally potent when localized within the cell nucleus, near the DNA.[6][12] They can induce complex, difficult-to-repair DNA damage, including clustered double-strand breaks, leading to efficient cell killing while sparing adjacent healthy tissue.[9][10]
Mechanism of Action of 123I-ATT001
The therapeutic strategy of 123I-ATT001 is a multi-step process designed for maximal tumor cell destruction with minimal collateral damage.
-
Direct Administration: The agent is administered directly into the tumor resection cavity via a surgically implanted Ommaya reservoir to bypass the blood-brain barrier and maximize local concentration.[7]
-
PARP Targeting: The ATT001 molecule selectively binds to PARP enzymes within the GBM cells.[5][7]
-
Nuclear Localization: PARP's natural function concentrates the attached 123I radioisotope within the nucleus, in close proximity to the cell's DNA.
-
Auger Electron Emission: As 123I decays, it releases a shower of Auger electrons directly at the DNA.
-
Induction of Complex DNA Damage: The high-LET, short-range radiation results in complex DNA double-strand breaks that are beyond the cell's repair capacity, triggering apoptosis and cell death.[9][10]
Preclinical Evidence
While detailed peer-reviewed preclinical data is not yet fully published, a conference presentation by the investigators of the CITADEL-123 trial has provided key initial results.[13] The therapy has demonstrated promising preclinical efficacy.[4][5][8]
In Vivo Efficacy in a Xenograft Model
An efficacy study was conducted in a glioblastoma xenograft mouse model.[13]
| Parameter | Description |
| Model | Glioblastoma Xenograft Mouse Model |
| Treatment Group | 123I-ATT001 (n=10) |
| Control Group | Vehicle (n=12) |
| Administration | Local single injection |
| Dose | 370 kBq - 1.11 MBq |
| Primary Outcome | Survival |
| Result | Statistically significant improvement in survival |
| p-value | < 0.01 (Log-Rank Mantel-Cox test) |
| Table 1: Summary of Preclinical In Vivo Efficacy Study.[13] |
SPECT/CT imaging from this study confirmed retention of 123I-ATT001 within the tumor at 18 hours post-injection.[13]
Experimental Protocols
Representative Radiolabeling Protocol for an Iodinated PARP Inhibitor
The precise protocol for 123I-ATT001 is proprietary. However, a generalizable method for radioiodinating PARP inhibitors (e.g., KX1) has been published and provides a template for the likely chemical process.[14]
-
Precursor Preparation: A tin-based (stannylated) or boron-based precursor of the ATT001 molecule is synthesized.
-
Radioiodination Reaction: The precursor is mixed with Na[123I] in a buffered solution. An oxidizing agent (e.g., chloramine-T or peracetic acid) is added to facilitate the electrophilic substitution of the tin or boron group with radioactive iodine.
-
Quenching: The reaction is quenched after a short incubation period (e.g., 15-30 minutes) at an elevated temperature by adding a reducing agent like sodium metabisulfite.
-
Purification: The reaction mixture is purified to separate the radiolabeled product from unreacted [123I]iodide and other reactants. This is typically achieved using solid-phase extraction (SPE) with a C18 cartridge, which retains the lipophilic product while allowing hydrophilic impurities to pass through.[14]
-
Elution & Formulation: The purified 123I-ATT001 is eluted from the cartridge with an appropriate solvent (e.g., ethanol) and formulated in a physiologically compatible buffer (e.g., saline) for administration.
-
Quality Control: The final product is analyzed using High-Performance Liquid Chromatography (HPLC) to determine radiochemical purity and molar activity.[14]
Preclinical Efficacy Study Protocol (Xenograft Model)
Based on the available data, the protocol for the key in vivo study is outlined below.[13]
-
Cell Line and Animal Model: A human glioblastoma cell line is implanted, likely intracranially, in immunocompromised mice to establish tumor xenografts.
-
Group Allocation: Animals are randomized into a treatment group (123I-ATT001, n=10) and a vehicle control group (n=12).
-
Treatment Administration: A single dose of 123I-ATT001 (ranging from 370 kBq to 1.11 MBq) or vehicle is administered directly into the tumor.
-
Monitoring: Mice are monitored for signs of toxicity, tumor growth (often via bioluminescence or imaging), and overall survival.
-
Imaging: SPECT/CT imaging is performed at set time points (e.g., 18 hours post-injection) to assess the biodistribution and tumor retention of the radiopharmaceutical.
-
Endpoint Analysis: The primary endpoint is survival. Kaplan-Meier survival curves are generated, and statistical significance is determined using the Log-Rank (Mantel-Cox) test.
Clinical Development: The CITADEL-123 Trial
123I-ATT001 is currently being evaluated in a Phase I clinical trial (NCT06650605, ISRCTN78231121), which began enrolling patients in mid-2024.[1][13][15]
| Trial Identifier | CITADEL-123: A Phase I clinical trial to assess the activity of I-123 Poly Adenosine Diphosphate Ribose Polymerase I inhibitor (123I-ATT001) directly administered in subjects with relapsed glioblastoma.[15] |
| Phase | I |
| Study Design | Open-label, dose-escalation (Part 1) and dose-expansion (Part 2).[15] Part 1 utilizes a Bayesian Optimal Interval (BOIN) design.[13] |
| Patient Population | Adult patients (>18 years) with histologically confirmed recurrent glioblastoma (IDH-wild type) with an Ommaya reservoir in an intralesional cavity.[13] |
| Intervention | 123I-ATT001 administered intracranially via Ommaya reservoir once per week for four weeks. Patients showing tolerance and clinical benefit may receive up to two additional weekly treatments.[15][16] |
| Table 2: Overview of the CITADEL-123 Clinical Trial. |
Study Objectives and Endpoints
| Objectives | Endpoints | |
| Primary | • Determine the safety and tolerability of 123I-ATT001.• Determine the recommended dose (RD).[13] | • Incidence and severity of Treatment Emergent Adverse Events (TEAEs) and Serious Adverse Events (SAEs).• Incidence of Dose Limiting Toxicities (DLTs).[13] |
| Secondary | • Determine biodistribution and pharmacokinetics (PK).• Determine radiation dosimetry.• Assess preliminary anti-tumor activity.• Evaluate effect on neurological function.[13] | • PK parameters in blood and urine.• Organ radiation exposure via SPECT/CT imaging.• Tumor response based on RANO criteria via MRI.• Neurological assessment using NANO criteria.[16] |
| Table 3: Objectives and Endpoints of the CITADEL-123 Trial. |
Dosing and Evaluation Protocol
The trial follows a structured dose-escalation and data collection protocol.
| Part 1: Dose Escalation Cohorts[16] |
| Dose Level 1: 500 MBq weekly x 4 |
| Dose Level 2: 800 MBq weekly x 4 |
| Dose Level 3: 1200 MBq weekly x 4 |
| Expansion at RD: An additional 8-11 patients will be treated at the determined Recommended Dose.[13][17] |
| Table 4: Dose Escalation Scheme. |
Key Assessments Protocol:
-
Pharmacokinetics: Blood samples are collected at 1, 4, and 24 hours post-dose (optional 48h). Urine is collected 24 hours post-first dose.[16][17]
-
Dosimetry & Biodistribution: Whole-body and brain SPECT/CT imaging is performed at 1 and 4 hours post-dose, with a brain-only SPECT at 24 hours post-first dose.[16][17]
-
Efficacy: MRI scans are conducted at screening, day 14 post-each dose, end of treatment, and every 8 weeks during follow-up to assess tumor response by RANO criteria.[16]
Future Directions and Potential
123I-ATT001 represents a highly targeted and innovative approach to treating recurrent glioblastoma. The ongoing CITADEL-123 trial will provide crucial data on its safety, tolerability, and preliminary efficacy. Positive results could pave the way for larger, potentially registrational studies.
Furthermore, the mechanism of targeting PARP is not exclusive to glioblastoma. PARP is a validated target that is highly expressed in several other solid tumors, suggesting that 123I-ATT001 could have broader applications in oncology.[5][8] Future research will likely explore its potential in other cancers that are accessible for local administration or, if systemic delivery proves feasible, in metastatic disease. The combination with other therapies, as planned for Part 2 of the current trial, could further enhance its anti-tumor activity.[15]
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Auger therapy - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Ariceum files to begin clinical studies of [123I]-ATT-001 in recurrent glioblastoma | BioWorld [bioworld.com]
- 5. Ariceum Therapeutics Commences Phase 1 Clinical Trial in Patients with Recurrent Glioblastoma – Ariceum Therapeutics [ariceum-therapeutics.com]
- 6. researchgate.net [researchgate.net]
- 7. cancerresearchuk.org [cancerresearchuk.org]
- 8. Ariceum Therapeutics Begins Phase 1 Trial for Recurrent Glioblastoma [synapse.patsnap.com]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Auger electrons for cancer therapy – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. openmedscience.com [openmedscience.com]
- 12. researchgate.net [researchgate.net]
- 13. ariceum-therapeutics.com [ariceum-therapeutics.com]
- 14. Evaluation of a simplified radiolabeling method for a PARP inhibitor in an animal model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hra.nhs.uk [hra.nhs.uk]
- 16. ISRCTN [isrctn.com]
- 17. isrctn.com [isrctn.com]
A Comprehensive Analysis of the Structure-Activity Relationship of Antitumor Agent-123, a Novel Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The landscape of targeted cancer therapy is continually evolving, with a significant focus on the development of small molecule inhibitors that target specific oncogenic signaling pathways. This document provides a detailed technical overview of the structure-activity relationship (SAR) for a novel therapeutic candidate, "Antitumor agent-123," a potent inhibitor of the hypothetical oncogenic kinase, TyrK-1. Through systematic chemical modifications of a core quinazoline scaffold, a series of analogs have been synthesized and evaluated to elucidate the key structural features required for potent inhibitory activity. This guide summarizes the quantitative SAR data, provides detailed experimental protocols for the primary biochemical assay, and visualizes the targeted signaling pathway and experimental workflow to facilitate further research and development in this area.
Introduction to this compound
This compound is a synthetic small molecule designed to target the ATP-binding site of the TyrK-1 receptor tyrosine kinase. Dysregulation of the TyrK-1 signaling pathway is a known driver in several aggressive malignancies, making it a prime target for therapeutic intervention. The core structure of this compound is based on a 4-anilinoquinazoline scaffold, a privileged structure in kinase inhibitor design. This guide explores how modifications to this core at three key positions (R¹, R², and R³) influence the agent's inhibitory potency against TyrK-1.
Structure-Activity Relationship (SAR) Data
The following table summarizes the in vitro inhibitory activity (IC₅₀) of this compound and its analogs against the TyrK-1 kinase. The data clearly indicate the structural requirements for optimal potency.
Table 1: Structure-Activity Relationship of this compound Analogs against TyrK-1 Kinase
| Compound ID | R¹ (Quinazoline C6/C7) | R² (Aniline C4) | R³ (Aniline C3) | TyrK-1 IC₅₀ (nM) |
| 123-01 (Core) | -H | -H | -H | 850 |
| 123-02 | 6,7-dimethoxy | -H | -H | 250 |
| 123-03 | 6,7-diethoxy | -H | -H | 150 |
| 123-04 | 7-methoxy | -H | -H | 400 |
| 123-05 | 6,7-dimethoxy | 4-fluoro | -H | 95 |
| 123-06 | 6,7-dimethoxy | 4-chloro | -H | 70 |
| 123-07 | 6,7-dimethoxy | 4-bromo | -H | 55 |
| 123-08 | 6,7-dimethoxy | 4-methyl | -H | 220 |
| 123-09 | 6,7-dimethoxy | 4-bromo | 3-chloro | 8 |
| 123-10 | 6,7-dimethoxy | 4-bromo | 3-ethynyl | 2 |
| 123-11 | 6,7-diethoxy | 4-bromo | 3-ethynyl | 5 |
| 123-12 | 6,7-dimethoxy | -H | 3-ethynyl | 110 |
SAR Summary:
-
R¹ Position: Substitution with small, electron-donating alkoxy groups at the C6 and C7 positions of the quinazoline ring, such as dimethoxy or diethoxy, significantly enhances potency compared to the unsubstituted core (123-01).
-
R² Position: The introduction of a large, hydrophobic halogen, specifically a bromo group, at the C4 position of the aniline ring is critical for high-affinity binding (compare 123-02 and 123-07).
-
R³ Position: A small, rigid, and electron-withdrawing group at the C3 position of the aniline ring, such as an ethynyl group, provides a substantial increase in inhibitory activity, leading to the identification of the most potent analog, 123-10.
Experimental Protocols
TyrK-1 In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol details the biochemical assay used to determine the IC₅₀ values of the synthesized compounds against the TyrK-1 kinase.
Materials:
-
Recombinant human TyrK-1 kinase domain (purified).
-
LanthaScreen™ Eu-labeled anti-phosphotyrosine antibody.
-
GFP-labeled poly(GT)-substrate.
-
Adenosine triphosphate (ATP).
-
Assay Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 0.01% Triton X-100, 2 mM DTT.
-
Test Compounds (this compound analogs) dissolved in 100% DMSO.
-
384-well, low-volume, black, round-bottom assay plates.
-
TR-FRET compatible plate reader.
Procedure:
-
Compound Preparation: Create a 10-point serial dilution series for each test compound in 100% DMSO, starting at a 100x final concentration.
-
Assay Plate Preparation: Dispense 50 nL of each compound dilution into the wells of a 384-well assay plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in Assay Buffer containing the GFP-poly(GT) substrate and TyrK-1 kinase.
-
Add 2.5 µL of the 2X kinase/substrate solution to each well.
-
Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiate Phosphorylation:
-
Prepare a 2X ATP solution in Assay Buffer at a final concentration equal to the Kₘ for ATP.
-
Add 2.5 µL of the 2X ATP solution to each well to start the reaction.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare a 2X detection solution in Assay Buffer containing the Eu-labeled anti-phosphotyrosine antibody.
-
Add 5 µL of the 2X detection solution to each well to stop the reaction.
-
Incubate for 60 minutes at room temperature to allow the antibody to bind to the phosphorylated substrate.
-
-
Data Acquisition: Read the plate on a TR-FRET plate reader by exciting at 340 nm and measuring emissions at 520 nm (GFP) and 665 nm (Europium).
-
Data Analysis:
-
Calculate the TR-FRET emission ratio (665 nm / 520 nm).
-
Normalize the data using the positive and negative controls.
-
Plot the normalized response versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Visualizations
Signaling Pathway and Mechanism of Action
The following diagram illustrates the hypothetical signaling cascade initiated by the TyrK-1 kinase and the inhibitory action of this compound.
Figure 1: TyrK-1 signaling pathway and inhibition by this compound.
Experimental Workflow
The diagram below outlines the key steps of the in vitro TR-FRET kinase inhibition assay.
Figure 2: Workflow for the TyrK-1 TR-FRET biochemical assay.
A Technical Guide to the Preclinical Evaluation of Novel Antitumor Small Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction
The journey of a novel antitumor small molecule from laboratory discovery to clinical application is a rigorous and multi-step process. Preclinical evaluation serves as the critical foundation for this journey, providing essential data on a compound's efficacy, mechanism of action, and safety profile before it can be considered for human trials. This guide offers an in-depth overview of the core methodologies and data interpretation strategies employed in the preclinical assessment of potential anticancer agents. The process is designed to systematically de-risk drug candidates, ensuring that only the most promising molecules advance, thereby saving significant time and resources.[1][2]
Section 1: In Vitro Evaluation
The initial phase of preclinical testing involves a battery of in vitro assays. These experiments, conducted outside of a living organism, are designed to rapidly screen compounds for anticancer activity and elucidate their cellular mechanisms.[1][3][4]
Cytotoxicity and Cell Viability Assays
The primary goal is to determine if a novel compound can kill cancer cells or inhibit their proliferation.
Key Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell viability.[5] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan crystals.[5][6] The intensity of the purple color, which can be quantified spectrophotometrically, is directly proportional to the number of viable cells.[6]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., 5 × 10⁴ cells/well) in 96-well plates and incubate for 24 hours to allow for adherence.
-
Compound Treatment: Treat the cells with a range of concentrations of the novel small molecule and a vehicle control (e.g., DMSO). Incubate for a predetermined period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[7]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5][7]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Data Presentation: IC50 Values
The results of cytotoxicity assays are typically summarized as IC50 (half-maximal inhibitory concentration) values, which represent the concentration of the drug required to inhibit cell growth by 50%.
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |
| MCF-7 (Breast) | Molecule-X | 48 | 2.5 |
| A549 (Lung) | Molecule-X | 48 | 5.1 |
| HCT116 (Colon) | Molecule-X | 48 | 1.8 |
| PC-3 (Prostate) | Molecule-X | 48 | 7.3 |
Apoptosis Assays
To determine if the compound induces programmed cell death (apoptosis), flow cytometry with Annexin V and Propidium Iodide (PI) staining is a standard method.[8][9][10] Early in apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[9][10] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.[9]
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Culture and treat cells with the test compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells, as apoptotic cells may detach.[9][10] Wash the cells with cold PBS.[8][9][10]
-
Staining: Resuspend the cells in 1X Binding Buffer.[8] Add Annexin V-FITC and PI staining solutions.[8][9]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[8]
-
Flow Cytometry: Analyze the stained cells immediately by flow cytometry.[8] Healthy cells will be negative for both stains (Annexin V-/PI-), early apoptotic cells will be Annexin V+/PI-, and late apoptotic or necrotic cells will be positive for both (Annexin V+/PI+).[8][9]
Data Presentation: Apoptosis Induction
| Cell Line | Treatment (24h) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |
| HCT116 | Vehicle Control | 2.1 | 1.5 |
| HCT116 | Molecule-X (2 µM) | 25.4 | 8.2 |
| HCT116 | Doxorubicin (1 µM) | 30.1 | 10.5 |
Mechanism of Action: Western Blotting
Western blotting is a powerful technique to investigate how the small molecule affects specific signaling proteins within the cancer cells.[11] This can reveal the compound's mechanism of action, for example, by showing inhibition of a key kinase in a pro-survival pathway.[11][12]
Experimental Protocol: Western Blot
-
Protein Extraction: Treat cells with the compound, then lyse them in a buffer containing detergents and protease inhibitors to extract total protein.[11][13]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[11][14]
-
Blocking: Block the membrane with a protein-rich solution (like nonfat dry milk or BSA) to prevent non-specific antibody binding.[12][14]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).[13]
-
Detection: Add a chemiluminescent substrate that reacts with the HRP enzyme to produce light, which is then captured on film or by a digital imager.[14]
Section 2: In Vivo Evaluation
Promising candidates from in vitro studies are advanced to in vivo testing using animal models.[1] These models are crucial for evaluating a drug's efficacy and safety in a complex biological system.[15]
Xenograft Models
The most common in vivo models for initial efficacy testing are xenografts, where human cancer cells are implanted into immunocompromised mice.[16][17]
-
Cell-Line-Derived Xenografts (CDX): Human cancer cell lines are injected subcutaneously or orthotopically into mice.[16] These are useful for assessing general antitumor activity but may lack the heterogeneity of patient tumors.[15][16]
-
Patient-Derived Xenografts (PDX): Tumor fragments from a patient are directly implanted into mice.[18] PDX models better recapitulate the heterogeneity and microenvironment of the original human tumor, making them highly relevant for predicting clinical outcomes.[18][19]
Experimental Protocol: Subcutaneous Xenograft Model
-
Cell Preparation: Harvest cancer cells from culture and resuspend them in a sterile solution like PBS, often mixed 1:1 with a basement membrane extract (e.g., Matrigel) to improve tumor take rate.
-
Implantation: Subcutaneously inject the cell suspension (e.g., 3 x 10⁶ cells) into the flank of immunocompromised mice (e.g., NSG or nude mice).[20][21][22]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[22]
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer the novel compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.
-
Monitoring: Measure tumor volume with calipers and monitor animal body weight and overall health several times a week.[21]
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or if signs of toxicity are observed. Tumors are then excised for further analysis.
Data Presentation: Tumor Growth Inhibition (TGI)
| Treatment Group | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | Daily, p.o. | 1250 ± 150 | - | +2.5 |
| Molecule-X (10 mg/kg) | Daily, p.o. | 625 ± 80 | 50 | +1.8 |
| Molecule-X (30 mg/kg) | Daily, p.o. | 250 ± 50 | 80 | -1.5 |
| Standard-of-Care | Daily, p.o. | 450 ± 70 | 64 | -3.0 |
Section 3: ADME and Toxicology (ADME/Tox)
Understanding a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with its toxicity profile, is essential for its development.[23][24] Poor ADME/Tox properties are a major cause of drug failure in clinical trials.[25][26]
-
Absorption: How the drug enters the bloodstream.
-
Distribution: Where the drug goes within the body.
-
Metabolism: How the body chemically modifies the drug.
-
Excretion: How the drug is eliminated from the body.
-
Toxicology: The potential for the drug to cause adverse effects.
These studies are initiated early in the process to guide compound selection and optimization.[23][25] They involve a combination of in vitro assays (e.g., metabolic stability in liver microsomes) and in vivo pharmacokinetic (PK) and toxicology studies in animal models.[23][27]
Data Presentation: Basic Pharmacokinetic Parameters
| Compound | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| Molecule-X | IV (1 mg/kg) | 850 | 0.1 | 1200 | 3.5 |
| Molecule-X | PO (10 mg/kg) | 350 | 2.0 | 2100 | 4.2 |
Section 4: Visualizations
Preclinical Evaluation Workflow
The overall process of preclinical evaluation follows a logical progression from broad in vitro screening to more focused in vivo testing.
Caption: Workflow for preclinical evaluation of small molecules.
Example Signaling Pathway: MAPK/ERK
Many antitumor small molecules are designed to inhibit specific signaling pathways that are hyperactivated in cancer cells, such as the MAPK/ERK pathway, which regulates cell proliferation, differentiation, and survival.[28][29][30][31]
Caption: Simplified MAPK/ERK signaling pathway with inhibitor.
References
- 1. noblelifesci.com [noblelifesci.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. scispace.com [scispace.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. origene.com [origene.com]
- 15. tandfonline.com [tandfonline.com]
- 16. In vivo models in breast cancer research: progress, challenges and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cancer models in preclinical research: A chronicle review of advancement in effective cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. championsoncology.com [championsoncology.com]
- 19. researchgate.net [researchgate.net]
- 20. Xenograft Tumor Model Protocol_实验方法 [protocol.everlab.net]
- 21. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 24. biotechfarm.co.il [biotechfarm.co.il]
- 25. lifechemicals.com [lifechemicals.com]
- 26. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 27. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 28. mdpi.com [mdpi.com]
- 29. ERK/MAPK signalling pathway and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 31. ovid.com [ovid.com]
Methodological & Application
Application Notes & Protocols: In Vivo Efficacy of Antitumor Agent-123
Audience: Researchers, scientists, and drug development professionals.
Introduction: Antitumor agent-123 is a novel, highly selective small molecule inhibitor of the PI3K/AKT/mTOR signaling pathway, a critical cascade that is frequently dysregulated in a wide range of human cancers. By targeting key nodes in this pathway, this compound aims to potently inhibit tumor cell proliferation, survival, and growth. These application notes provide detailed protocols for evaluating the in vivo efficacy, pharmacodynamics, and tolerability of this compound in preclinical cancer models.
Proposed Mechanism of Action: PI3K/AKT/mTOR Pathway Inhibition
This compound is hypothesized to exert its effect by inhibiting the phosphorylation and subsequent activation of key downstream effectors in the PI3K/AKT/mTOR pathway. This disruption is expected to lead to cell cycle arrest and apoptosis in tumor cells.
Caption: Proposed mechanism of this compound targeting the PI3K/AKT/mTOR pathway.
Experimental Workflow: In Vivo Efficacy Study
A typical workflow for assessing the in vivo efficacy of this compound in a xenograft model is outlined below. This workflow ensures systematic evaluation from model establishment to final data analysis.
Caption: General experimental workflow for an in vivo xenograft efficacy study.
Detailed Experimental Protocols
Human Xenograft Model Establishment (A549 Lung Cancer)
This protocol describes the establishment of a subcutaneous A549 non-small cell lung cancer xenograft model.
-
Animal Strain: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Culture: A549 cells are cultured in F-12K Medium supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO₂ incubator. Cells are harvested during the logarithmic growth phase.
-
Implantation Procedure:
-
Harvest and wash A549 cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in a 1:1 mixture of PBS and Matrigel® at a final concentration of 5 x 10⁷ cells/mL.
-
Inject 0.1 mL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor mice twice weekly for tumor formation.
-
Once tumors are palpable, measure tumor dimensions using digital calipers.
-
Calculate tumor volume using the formula: Volume (mm³) = (Length x Width²) / 2 .
-
Proceed with randomization when the average tumor volume reaches 100-150 mm³.
-
Treatment Protocol
-
Formulation:
-
Vehicle: 5% DMSO, 40% PEG300, 5% Tween® 80, 50% saline.
-
This compound: Dissolve in vehicle to achieve the final desired concentration (e.g., 25 mg/mL for a 25 mg/kg dose in a 10 mL/kg injection volume).
-
-
Grouping and Dosing:
-
Randomize animals into treatment groups (n=8-10 per group) based on tumor volume to ensure a similar average starting volume across all groups.
-
Administer treatments once daily (QD) via intraperitoneal (IP) injection for 21 days.
-
Group 1: Vehicle (10 mL/kg, IP)
-
Group 2: this compound (25 mg/kg, IP)
-
Group 3: Standard-of-Care (e.g., Cisplatin, 3 mg/kg, IP, Q3D)
-
-
Monitoring:
-
Measure tumor volume and body weight twice weekly.
-
Monitor animal health daily. Euthanize if body weight loss exceeds 20% or if tumors become ulcerated.
-
Efficacy and Pharmacodynamic (PD) Analysis
-
Tumor Growth Inhibition (TGI):
-
At the end of the study (Day 21), calculate the average tumor volume for each group.
-
Calculate TGI using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100 , where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the vehicle control group.
-
-
Pharmacodynamic (PD) Biomarker Analysis:
-
At a predetermined time point post-final dose (e.g., 4 hours), euthanize a subset of mice (n=3) from each group.
-
Excise tumors, snap-freeze in liquid nitrogen, and store at -80°C.
-
Prepare tumor lysates and perform Western blot analysis to assess the phosphorylation status of key pathway proteins (e.g., p-AKT, p-mTOR, p-S6K).
-
Data Presentation
Table 1: In Vivo Efficacy of this compound in A549 Xenograft Model
| Treatment Group | Dose & Schedule | Mean Tumor Volume (Day 0, mm³) | Mean Tumor Volume (Day 21, mm³) | TGI (%) | P-value (vs. Vehicle) |
| Vehicle | 10 mL/kg, QD | 125.4 ± 15.2 | 1450.8 ± 210.5 | - | - |
| This compound | 25 mg/kg, QD | 124.9 ± 14.8 | 485.1 ± 95.7 | 73.5% | < 0.001 |
| Cisplatin | 3 mg/kg, Q3D | 125.8 ± 16.1 | 690.3 ± 112.4 | 57.6% | < 0.01 |
Data are presented as mean ± SEM.
Table 2: Animal Body Weight Monitoring
| Treatment Group | Mean Body Weight (Day 0, g) | Mean Body Weight (Day 21, g) | Mean Change (%) |
| Vehicle | 22.5 ± 0.8 | 24.1 ± 0.9 | +7.1% |
| This compound | 22.4 ± 0.7 | 23.5 ± 0.8 | +4.9% |
| Cisplatin | 22.6 ± 0.9 | 20.9 ± 1.1 | -7.5% |
Data indicate that this compound was well-tolerated with no significant body weight loss.
Table 3: Pharmacodynamic Biomarker Analysis in Tumor Tissue
| Treatment Group | Relative p-AKT Levels | % Inhibition | Relative p-mTOR Levels | % Inhibition |
| Vehicle | 1.00 ± 0.15 | - | 1.00 ± 0.12 | - |
| This compound | 0.21 ± 0.08 | 79% | 0.15 ± 0.06 | 85% |
Levels are normalized to total protein and expressed relative to the vehicle group. Data collected 4 hours post-last dose.
Pharmacodynamic Analysis Workflow
This diagram illustrates the steps for assessing target engagement in tumor tissues.
Caption: Workflow for Western blot analysis of pharmacodynamic biomarkers in tumors.
Application Notes and Protocols for Treating Glioblastoma with 123I-ATT001
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. Standard-of-care, including surgical resection, radiation, and chemotherapy, offers limited efficacy, highlighting the urgent need for novel therapeutic strategies. 123I-ATT001 is an innovative radiopharmaceutical agent currently under investigation for the treatment of recurrent glioblastoma. This molecule is a Poly (ADP-ribose) polymerase (PARP) inhibitor labeled with Iodine-123 (123I). The therapeutic strategy leverages the high expression of PARP in glioblastoma cells. ATT001 delivers its radioisotope payload, Iodine-123, in a highly targeted manner.[1][2][3][4][5][6] This radioisotope emits low-energy Auger electrons, which deposit their energy over very short distances, causing highly localized and lethal damage to the DNA of cancer cells while minimizing damage to surrounding healthy tissue.[1][2][3][4][5][6]
These application notes provide a comprehensive overview of the preclinical and clinical evaluation of 123I-ATT001 for the treatment of glioblastoma. Detailed protocols for key experiments are provided to guide researchers in the evaluation of this and similar targeted radionuclide therapies.
Mechanism of Action and Signaling Pathway
123I-ATT001 exerts its cytotoxic effect through a dual mechanism. The ATT001 component is a potent inhibitor of PARP, an enzyme crucial for DNA single-strand break repair. By inhibiting PARP, ATT001 prevents the repair of DNA damage, leading to the accumulation of double-strand breaks during DNA replication. The second component, 123I, is a radionuclide that decays via electron capture, emitting a cascade of low-energy Auger electrons. These electrons have a very short range in tissue, depositing a high linear energy transfer within a few nanometers, which is sufficient to cause complex, difficult-to-repair DNA double-strand breaks. The combination of PARP inhibition and targeted delivery of Auger electron-emitting radionuclides results in a highly potent and localized cytotoxic effect in PARP-expressing tumor cells.
Caption: Mechanism of action of 123I-ATT001 in glioblastoma cells.
Preclinical Data Summary
Preclinical studies have demonstrated the potential of 123I-ATT001 as a therapeutic agent for glioblastoma. Key quantitative data from these studies are summarized below.
| Cell Line | Assay | Parameter | Value | Reference |
| U251 (Glioblastoma) | Alamar Blue Assay | EC50 | 69 nM | [7] |
| TS543 (Glioblastoma) | In Vivo Mouse Model | Treatment | 2 mCi (intravenous) | [7] |
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below.
Radiolabeling of ATT001 with Iodine-123
This protocol is adapted from a simplified method for radioiodination of a PARP inhibitor.[8]
Materials:
-
ATT001 precursor (e.g., tributylstannyl precursor)
-
Sodium Iodide-123 (Na123I)
-
Ethanol
-
3% Hydrogen Peroxide (H2O2)
-
4 N Hydrochloric Acid (HCl)
-
C18 Solid-Phase Extraction (SPE) cartridges
-
HPLC system for quality control
Procedure:
-
Dissolve 10 µg of the ATT001 precursor in 50 µL of ethanol in a shielded vial.
-
Add approximately 777 MBq of Na123I to the vial.
-
Add 100 µL of 3% H2O2 and 50 µL of 4 N HCl to the reaction mixture.
-
Incubate the reaction at room temperature for 10 minutes.
-
Purify the radiolabeled product using a C18 SPE cartridge, eluting with ethanol.
-
Perform quality control using HPLC to determine radiochemical purity and yield.
In Vitro Cell Viability Assay (Alamar Blue)
This protocol is for assessing the cytotoxic effect of 123I-ATT001 on glioblastoma cell lines.[2][9][10][11]
Materials:
-
Glioblastoma cell lines (e.g., U251)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
123I-ATT001
-
AlamarBlue® reagent
-
Fluorescence microplate reader
Procedure:
-
Seed glioblastoma cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of 123I-ATT001 in complete culture medium.
-
Remove the existing medium from the cells and add 100 µL of the diluted 123I-ATT001 to each well. Include vehicle control wells.
-
Incubate the cells for the desired exposure period (e.g., 72 hours).
-
Add 10 µL of AlamarBlue® reagent to each well.
-
Incubate for 4-6 hours at 37°C, protected from light.
-
Measure fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Calculate cell viability as a percentage of the vehicle control and determine the EC50 value.
DNA Double-Strand Break Quantification (γ-H2AX Foci Assay)
This protocol is to quantify the induction of DNA double-strand breaks by 123I-ATT001.[7][12][13][14][15]
Materials:
-
Glioblastoma cells grown on coverslips or chamber slides
-
123I-ATT001
-
4% Paraformaldehyde (PFA) for fixation
-
0.25% Triton X-100 for permeabilization
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Primary antibody against γ-H2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Treat cells with 123I-ATT001 for the desired time.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block with blocking buffer for 1 hour.
-
Incubate with primary anti-γ-H2AX antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain with DAPI.
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γ-H2AX foci per nucleus using image analysis software.
In Vivo Efficacy Study in an Orthotopic Glioblastoma Mouse Model
This protocol outlines the procedure for evaluating the therapeutic efficacy of 123I-ATT001 in a mouse model of glioblastoma.[7][16][17][18][19][20]
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Glioblastoma cells (e.g., TS543) engineered to express a reporter gene (e.g., luciferase)
-
Stereotactic apparatus
-
123I-ATT001
-
Bioluminescence imaging system
Procedure:
-
Intracranially implant glioblastoma cells into the brains of the mice using a stereotactic apparatus.
-
Monitor tumor growth using bioluminescence imaging.
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer 123I-ATT001 via the desired route (e.g., intravenous or intracavitary). The clinical protocol for the CITADEL-123 trial utilizes intracavitary administration via an Ommaya reservoir.[3][8][21]
-
Monitor tumor growth regularly using bioluminescence imaging.
-
Monitor animal health and body weight.
-
The primary endpoint is typically overall survival.
Experimental and Clinical Workflow Visualization
The following diagram illustrates the general workflow from preclinical evaluation to clinical application of 123I-ATT001 for glioblastoma.
Caption: Workflow for the development of 123I-ATT001 for glioblastoma.
Clinical Trial Protocol: CITADEL-123
The CITADEL-123 trial is a Phase 1, first-in-human study evaluating the safety and early efficacy of 123I-ATT001 in patients with recurrent glioblastoma.[1][2][8]
Trial Design:
-
Part 1: Dose Escalation: Three dose levels of 123I-ATT001 will be tested to determine the maximum tolerated dose.[8][21]
-
Part 2: Expansion Cohorts: A recommended dose will be further evaluated in a larger group of patients, both as a monotherapy and in combination with other therapies.[1][8]
Patient Population:
Treatment Administration:
-
123I-ATT001 is administered directly into the tumor resection cavity via the Ommaya reservoir.[8][12][21]
Primary Objectives:
-
To assess the safety and tolerability of 123I-ATT001.[23]
-
To determine the maximum tolerated dose.[23]
Secondary Objectives:
-
To determine the biodistribution and pharmacokinetics of 123I-ATT001.[23]
-
To assess preliminary anti-tumor activity.[23]
-
To evaluate changes in neurological function.[23]
| Dose Level | Dose |
| 1 | 500 MBq |
| 2 | 800 MBq |
| 3 | 1200 MBq |
Table based on information from the CITADEL-123 trial registration.[21][23]
Conclusion
123I-ATT001 represents a promising new therapeutic modality for recurrent glioblastoma. Its targeted delivery of Auger electron-emitting radionuclides offers the potential for highly effective and localized tumor cell killing. The ongoing CITADEL-123 clinical trial will provide crucial data on the safety and efficacy of this novel agent. The protocols provided in these application notes are intended to serve as a guide for researchers working on the preclinical development and evaluation of similar targeted radiopharmaceutical therapies for glioblastoma and other challenging cancers.
References
- 1. U-251 MG cell culture [bio-protocol.org]
- 2. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiplexed single-cell lineage tracing of mitotic kinesin inhibitor resistance in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. First clinical experience with fractionated intracavitary radioimmunotherapy using [177Lu]Lu-6A10-Fab fragments in patients with glioblastoma: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Evaluation of a simplified radiolabeling method for a PARP inhibitor in an animal model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. Alamar Blue assay optimization to minimize drug interference and inter-assay viability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro Methods for the Study of Glioblastoma Stem-Like Cell Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol to generate two distinct standard-of-care murine glioblastoma models for evaluating novel combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mouse Models of Glioblastoma - Glioblastoma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Current trends in mouse models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mouse Models of Experimental Glioblastoma - Gliomas - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Combination Radiotherapy in an Orthotopic Mouse Brain Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Prognostic modeling of glioma using epilepsy-related genes highlights PAX3 as a regulator of migration and vorinostat sensitivity [frontiersin.org]
- 22. U-251 revisited: genetic drift and phenotypic consequences of long-term cultures of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging - PMC [pmc.ncbi.nlm.nih.gov]
"Antitumor agent-123" for inducing apoptosis in tumor cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent-123 is a potent, multi-targeted kinase inhibitor with significant anti-cancer properties. It functions primarily by inhibiting Janus kinases (JAKs) and histone deacetylases (HDACs), key regulators of signaling pathways critical for tumor cell proliferation and survival. These application notes provide a comprehensive overview of the agent's mechanism of action, protocols for its use in in vitro studies, and methods for evaluating its efficacy in inducing apoptosis in tumor cells.
Mechanism of Action
This compound exerts its antitumor effects by simultaneously targeting multiple kinases involved in cancer cell signaling. It is a potent inhibitor of JAK2 and JAK3, with IC50 values of 34.6 µM and 2.6 µM, respectively.[1] Additionally, it targets HDAC1 and HDAC6. The dual inhibition of JAK/STAT and HDAC pathways disrupts critical cellular processes, leading to cell cycle arrest and induction of apoptosis in tumor cells.
The proposed mechanism for apoptosis induction by this compound involves two primary pathways:
-
Inhibition of the JAK/STAT Pathway: The JAK/STAT signaling cascade is crucial for transmitting signals from cytokines and growth factors that promote cell proliferation and survival. By inhibiting JAK1 and JAK2, this compound blocks the phosphorylation and activation of STAT proteins.[2][3] This disruption prevents the transcription of target genes that are essential for cell survival, including anti-apoptotic proteins like Bcl-2 and Bcl-xL.[4]
-
Inhibition of HDACs: HDAC inhibitors are known to induce apoptosis through various mechanisms. They can alter the expression of genes involved in apoptosis by increasing histone acetylation, leading to a more open chromatin structure and enhanced transcription of pro-apoptotic genes.[5][6] Specifically, HDAC inhibition has been shown to up-regulate the expression of pro-apoptotic Bcl-2 family members (e.g., Bim, Bax) and down-regulate anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[5][7][8] This shift in the balance between pro- and anti-apoptotic proteins disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade.[9][10]
Quantitative Data
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (JAK2) | 34.6 µM | Enzyme Assay | [1] |
| IC50 (JAK3) | 2.6 µM | Enzyme Assay | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on tumor cell lines.
Materials:
-
Tumor cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[11]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the agent).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1][12]
-
Carefully remove the medium and add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.[11][13]
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[13]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.
Materials:
-
Tumor cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period.
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.[14]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[15]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[16]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Add 400 µL of 1X Binding Buffer to each tube.[15]
-
Analyze the cells by flow cytometry within one hour.[17]
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is for detecting the expression levels of key apoptosis-related proteins, such as Bcl-2 family members and caspases, after treatment with this compound.
Materials:
-
Tumor cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Lyse the cells with lysis buffer and determine the protein concentration using the BCA assay.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[18]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[18]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for evaluating this compound.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Inhibition of JAK1, 2/STAT3 Signaling Induces Apoptosis, Cell Cycle Arrest, and Reduces Tumor Cell Invasion in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 5. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New and emerging HDAC inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone Deacetylase Inhibitors Down-Regulate bcl-2 Expression and Induce Apoptosis in t(14;18) Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Therapy with HDAC Inhibitors: Mechanism-Based Combination Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT (Assay protocol [protocols.io]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 15. kumc.edu [kumc.edu]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2.8. Determination of expression of caspase-3, Bax and Bcl-2 by Western blot [bio-protocol.org]
- 19. Western blot analysis for Bax, Bcl-2 and cleaved caspase 3 in vivo [bio-protocol.org]
Application Notes: Antitumor agent-123 in Combination Therapy
Introduction
Antitumor agent-123 is a novel, highly selective, and potent small-molecule inhibitor of the dual-specificity mitogen-activated protein kinase kinases MEK1 and MEK2. These kinases are central components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various human cancers, leading to uncontrolled cell proliferation and survival. By inhibiting MEK1/2, this compound effectively blocks the phosphorylation and activation of ERK1/2, resulting in cell cycle arrest and apoptosis in tumor cells with a constitutively active MAPK pathway.
The use of targeted agents as monotherapy can be limited by the development of acquired resistance.[1] Combination therapy, which targets key pathways synergistically, is a cornerstone of modern cancer treatment designed to enhance efficacy, reduce drug resistance, and improve therapeutic outcomes.[2] These application notes describe the preclinical evaluation of this compound in combination with a BRAF inhibitor for the treatment of BRAF-mutant cancers. The rationale for this combination is the vertical inhibition of the same signaling cascade at two critical nodes, which can lead to a more profound and durable pathway suppression.
Preclinical Data
The synergistic antitumor activity of this compound in combination with a BRAF inhibitor (BRAFi) was evaluated in both in vitro and in vivo models of BRAF V600E-mutant colorectal cancer.
Table 1: In Vitro Cell Viability (IC50) in HT-29 Cells
The half-maximal inhibitory concentration (IC50) was determined for each agent alone and in combination after 72 hours of treatment in the HT-29 (BRAF V600E) human colorectal cancer cell line.
| Compound | IC50 (nM) |
| This compound | 8.5 |
| BRAF inhibitor | 15.2 |
Table 2: In Vitro Synergy Analysis
The synergistic effect of the combination was quantified using the Combination Index (CI), calculated by the Chou-Talalay method. A CI value < 1 indicates synergy.
| Combination (Molar Ratio) | Fraction Affected (Fa) | Combination Index (CI) |
| This compound + BRAFi (1:2) | 0.50 | 0.45 (Synergistic) |
| This compound + BRAFi (1:2) | 0.75 | 0.38 (Strong Synergy) |
| This compound + BRAFi (1:2) | 0.90 | 0.31 (Strong Synergy) |
Table 3: In Vivo Efficacy in HT-29 Xenograft Model
The antitumor efficacy of the combination was evaluated in an HT-29 subcutaneous xenograft model in immunodeficient mice.[3] Treatment was administered daily for 21 days.
| Treatment Group | Dose | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | - | +1540 | - |
| This compound | 10 mg/kg, PO | +485 | 70 |
| BRAF inhibitor | 20 mg/kg, PO | +560 | 64 |
| Combination | 10 mg/kg + 20 mg/kg, PO | -45 (Regression) | 103 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: MAPK signaling pathway with dual inhibition points.
Caption: Preclinical experimental workflow for combination therapy.
Caption: Logical relationship of synergistic antitumor effect.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
This protocol is used to determine the IC50 values of this compound and the BRAF inhibitor, alone and in combination, on the HT-29 cell line.
Materials:
-
HT-29 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (10 mM stock in DMSO)
-
BRAF inhibitor (10 mM stock in DMSO)
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Trypsinize and count HT-29 cells. Seed 3,000 cells per well in 90 µL of media into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound and the BRAF inhibitor in culture media. For combination studies, prepare dilutions of both drugs at a fixed molar ratio (e.g., 1:2).
-
Cell Treatment: Add 10 µL of the compound dilutions to the respective wells. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Measurement: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to vehicle-treated controls. Plot the dose-response curves and calculate IC50 values using a non-linear regression model. Calculate the Combination Index (CI) using appropriate software.
Protocol 2: Western Blot Analysis for p-ERK Inhibition
This protocol verifies that the drug combination effectively inhibits the phosphorylation of ERK, the downstream target of MEK.
Materials:
-
Treated cell lysates from a 6-well plate experiment
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Primary antibodies: anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed HT-29 cells in 6-well plates. Treat with this compound, BRAF inhibitor, and the combination at their respective IC50 concentrations for 4 hours.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with 150 µL of RIPA buffer. Scrape cells, collect lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE: Denature 20 µg of protein from each sample by boiling in Laemmli buffer. Load samples onto a 10% SDS-PAGE gel and run until dye front reaches the bottom.
-
Protein Transfer: Transfer proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. Analyze band intensities, normalizing p-ERK to total ERK and GAPDH.
Protocol 3: In Vivo Murine Xenograft Study
This protocol assesses the antitumor efficacy of the combination therapy in a subcutaneous tumor model.[4]
Materials:
-
6-8 week old female athymic nude mice
-
HT-29 cells
-
Matrigel
-
This compound formulated for oral gavage
-
BRAF inhibitor formulated for oral gavage
-
Vehicle formulation
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 HT-29 cells suspended in a 1:1 mixture of media and Matrigel into the right flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize mice into four treatment groups (n=8 per group):
-
Group 1: Vehicle Control (PO, daily)
-
Group 2: this compound (10 mg/kg, PO, daily)
-
Group 3: BRAF inhibitor (20 mg/kg, PO, daily)
-
Group 4: Combination (Agent-123 at 10 mg/kg + BRAFi at 20 mg/kg, PO, daily)
-
-
Treatment: Administer the designated treatments daily for 21 consecutive days. Monitor animal body weight and general health twice weekly.
-
Tumor Measurement: Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: At the end of the study (Day 21) or when tumors reach the predetermined maximum size, euthanize the mice.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the percent Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. Perform statistical analysis (e.g., ANOVA) to determine significance.
References
- 1. japsonline.com [japsonline.com]
- 2. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A model-based approach for assessing in vivo combination therapy interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antitumor Agent-123 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Antitumor agent-123 in preclinical murine cancer models. Due to the limited publicly available data on this specific agent, the following protocols and dosage recommendations are based on established methodologies for similar multi-kinase inhibitors, particularly those targeting Janus kinase (JAK) and histone deacetylase (HDAC) pathways.
Introduction to this compound
This compound, also identified as "Copmound 4d," is a novel multi-kinase inhibitor with demonstrated activity against several key targets implicated in cancer progression. It effectively inhibits JAK2, JAK3, HDAC1, and HDAC6.[1] The dual inhibition of both JAK/STAT signaling and histone deacetylases presents a promising therapeutic strategy for various solid tumors. The agent has shown moderate activity in solid tumor models.[1]
Mechanism of Action:
This compound exerts its anticancer effects through the simultaneous inhibition of two critical cellular pathways:
-
JAK/STAT Pathway: The JAK/STAT signaling cascade is a primary communication route for numerous cytokines and growth factors, playing a crucial role in cell proliferation, differentiation, and survival.[2][3] Dysregulation of this pathway is a common feature in many cancers. By inhibiting JAK2 and JAK3, this compound can block the downstream activation of STAT proteins, thereby impeding tumor cell growth and survival.[1]
-
Histone Deacetylases (HDACs): HDACs are enzymes that play a vital role in the epigenetic regulation of gene expression.[4] In cancer, the overexpression of certain HDACs can lead to the silencing of tumor suppressor genes. Inhibition of HDAC1 and HDAC6 by this compound can lead to the re-expression of these silenced genes, inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[4][5]
Proposed Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
In Vivo Administration and Dosage in Murine Models
The following tables and protocols are proposed based on data from studies using JAK and HDAC inhibitors in mice. It is critical to perform initial dose-finding and toxicity studies for this compound to establish a safe and effective dose range.
Table 1: Proposed Dosage and Administration of this compound
| Parameter | Recommendation | Rationale / Reference |
| Starting Dose Range | 10 - 50 mg/kg/day | Based on preclinical studies of other JAK and HDAC inhibitors in mice.[6][7][8][9] |
| Administration Route | Oral gavage (p.o.) or Intraperitoneal (i.p.) injection | Common and effective routes for small molecule inhibitors in murine models.[6][8][9] |
| Dosing Frequency | Once or twice daily | Dependent on the pharmacokinetic profile of the compound. Initial studies should evaluate both schedules.[7][8] |
| Vehicle | 0.5% Hydroxypropyl methylcellulose (HPMC) / 0.1% Tween 80 in sterile water; or DMSO/PEG/Saline mixture | Standard vehicles for oral and intraperitoneal administration of small molecules.[8] |
| Treatment Duration | 14 - 28 days | Typical duration for efficacy studies in tumor-bearing mice.[6][9] |
Table 2: Key Experimental Parameters for In Vivo Efficacy Studies
| Parameter | Description |
| Mouse Strain | Athymic Nude or SCID mice for human tumor xenografts; Syngeneic models (e.g., C57BL/6, BALB/c) for immunocompetent studies. |
| Tumor Model | Subcutaneous xenograft or orthotopic implantation of relevant cancer cell lines. |
| Group Size | Minimum of 8-10 mice per group to ensure statistical power. |
| Monitoring | Tumor volume (caliper measurements), body weight, clinical signs of toxicity. |
| Endpoints | Tumor growth inhibition, survival analysis, and post-necropsy tissue analysis. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the mice.
-
For oral gavage:
-
Prepare the vehicle solution (e.g., 0.5% HPMC in sterile water).
-
Weigh the calculated amount of this compound and suspend it in the vehicle.
-
Use a sonicator or vortex to ensure a uniform suspension. Prepare fresh daily.
-
-
For intraperitoneal injection:
-
If soluble, dissolve this compound in a suitable solvent such as DMSO.
-
Further dilute with a mixture of PEG and sterile saline to the final desired concentration. The final DMSO concentration should be kept low (typically <10%) to avoid toxicity.
-
Ensure the final solution is clear and free of precipitates.
-
Protocol 2: In Vivo Antitumor Efficacy Study Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Deacetylase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low-Dose Histone Deacetylase Inhibitor Treatment Leads to Tumor Growth Arrest and Multi-Lineage Differentiation of Malignant Rhabdoid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. journals.asm.org [journals.asm.org]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. pnas.org [pnas.org]
Application Notes: Cell-Based Assays for Screening "Antitumor agent-123" Efficacy
Introduction
The development of novel anticancer therapeutics is a cornerstone of modern oncology research. A critical early phase in this process is the preclinical in vitro screening to determine the efficacy and mechanism of action of new chemical entities.[1][2] Cell-based assays are fundamental tools that provide initial insights into a compound's potential by measuring its effects on cancer cell viability, proliferation, death, and motility.[3][4] These assays allow for the quantitative assessment of a drug's biological activity in a controlled environment before advancing to more complex and costly preclinical animal studies.[1][5] This document provides detailed protocols for a panel of standard cell-based assays to evaluate the efficacy of a novel compound, "Antitumor agent-123." The assays covered include assessments of cell viability, apoptosis, cell cycle progression, and cell migration and invasion.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Principle: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] Viable cells possess mitochondrial dehydrogenases that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan precipitate.[7] The amount of formazan produced is directly proportional to the number of living cells.[6][7] The insoluble crystals are then solubilized, and the absorbance is measured spectrophotometrically to determine the effect of "this compound" on cell viability.
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Include wells for vehicle control and blank (medium only).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of "this compound" in culture medium. Remove the old medium from the wells and add 100 µL of the corresponding drug concentrations. Add fresh medium with vehicle (e.g., DMSO) to the control wells.
-
Drug Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the half-maximal inhibitory concentration (IC50).
Data Presentation:
Table 1: Cytotoxic Efficacy of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 5.2 ± 0.4 |
| NCI-H460 | Lung Carcinoma | 8.9 ± 0.7 |
| SF-268 | Glioma | 12.5 ± 1.1 |
| A549 | Lung Carcinoma | 7.6 ± 0.6 |
Apoptosis Assay (Annexin V & Propidium Iodide Staining)
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells.[9] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[8][10] Analysis is performed using flow cytometry.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with "this compound" at the desired concentrations (e.g., 1x and 2x IC50) for 24-48 hours. Include a vehicle-treated control group.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle, non-enzymatic cell dissociation buffer or Trypsin-EDTA.[11] Centrifuge all collected cells and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each sample.
-
Data Acquisition: Analyze the samples immediately using a flow cytometer. Detect FITC at ~530 nm and PI at ~617 nm.
-
Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often due to injury)
-
Data Presentation:
Table 2: Apoptosis Induction by this compound in MCF-7 Cells (48h)
| Treatment | Concentration (µM) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
|---|---|---|---|---|
| Vehicle Control | 0 | 95.1 ± 2.3 | 2.5 ± 0.5 | 2.4 ± 0.6 |
| This compound | 5 (IC50) | 48.2 ± 3.1 | 25.7 ± 2.2 | 26.1 ± 1.9 |
| this compound | 10 (2x IC50) | 15.3 ± 2.5 | 30.1 ± 2.8 | 54.6 ± 3.4 |
Cell Cycle Analysis
Principle: Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12][13] Cancer is characterized by uncontrolled cell division, and many antitumor drugs act by inducing cell cycle arrest.[12][14] The method involves staining cellular DNA with a fluorescent dye, such as Propidium Iodide (PI), which binds stoichiometrically to DNA.[15] The fluorescence intensity of individual cells, which is proportional to their DNA content, is then measured by flow cytometry.[12][15]
Protocol:
-
Cell Treatment: Seed cells and treat with "this compound" as described for the apoptosis assay.
-
Cell Harvesting: Collect all cells, wash with PBS, and centrifuge to form a pellet.
-
Fixation: Resuspend the cell pellet in 300 µL of cold PBS. While gently vortexing, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
-
Staining: Resuspend the cells in 500 µL of PI staining solution containing RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence on a linear scale.[15]
-
Analysis: Generate a histogram of DNA content versus cell count. Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n DNA content).[12]
Data Presentation:
Table 3: Effect of this compound on Cell Cycle Distribution in A549 Cells (24h)
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|---|
| Vehicle Control | 0 | 55.4 ± 3.5 | 28.1 ± 2.1 | 16.5 ± 1.8 |
| This compound | 7.5 (IC50) | 40.2 ± 2.9 | 15.3 ± 1.5 | 44.5 ± 3.3 |
| this compound | 15 (2x IC50) | 25.1 ± 2.4 | 8.7 ± 1.1 | 66.2 ± 4.1 |
Cell Migration and Invasion Assays
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis.[16][17] Assays that measure these processes are critical for evaluating the anti-metastatic potential of "this compound".
Wound Healing (Scratch) Assay
Principle: This assay measures collective 2D cell migration. A "wound" or "scratch" is created in a confluent monolayer of cells.[11][16] The rate at which cells migrate to close the wound is monitored over time, providing a measure of cell motility.[11]
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Scratch Creation: Using a sterile 200 µL pipette tip, create a straight scratch down the center of the well.
-
Washing: Gently wash the well with PBS to remove detached cells.
-
Treatment: Add fresh, low-serum medium containing "this compound" at various concentrations.
-
Imaging: Immediately capture an image of the scratch (Time 0). Place the plate back in the incubator and capture subsequent images at regular intervals (e.g., 12, 24, 48 hours) at the exact same position.
-
Analysis: Measure the width or area of the scratch at each time point using image analysis software (like ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.
Transwell Invasion Assay
Principle: Also known as the Boyden chamber assay, this method assesses a cell's ability to invade through an extracellular matrix (ECM) barrier in response to a chemoattractant.[11][18] The assay uses a two-chamber system where the upper and lower chambers are separated by a porous membrane coated with a layer of ECM proteins (e.g., Matrigel).[18] Invasive cells degrade the ECM, migrate through the pores, and adhere to the bottom of the membrane.[18]
Experimental Workflow: Transwell Invasion Assay
Caption: Workflow for the Transwell cell invasion assay.
Protocol:
-
Chamber Preparation: Coat the top side of an 8 µm pore size Transwell insert membrane with a thin layer of Matrigel and allow it to solidify.
-
Cell Preparation: Culture cells in serum-free medium for 24 hours. Then, resuspend the cells in serum-free medium containing "this compound" at various concentrations.
-
Assay Setup: Place the coated inserts into the wells of a 24-well plate containing medium with a chemoattractant (e.g., 10% FBS). Add the cell suspension to the upper chamber of the inserts.
-
Incubation: Incubate for 24-48 hours.
-
Cell Removal: After incubation, use a cotton swab to gently remove the non-invading cells and Matrigel from the upper surface of the membrane.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with a solution like 0.1% Crystal Violet.
-
Data Acquisition: Take images of several random fields of view for each membrane using a microscope.
-
Analysis: Count the number of stained, invaded cells. Calculate the percentage of invasion inhibition compared to the vehicle control.
Data Presentation:
Table 4: Inhibitory Effect of this compound on Cancer Cell Migration and Invasion
| Assay Type | Cell Line | Concentration (µM) | Inhibition (%) |
|---|---|---|---|
| Wound Healing (24h) | MDA-MB-231 | 10 | 65.3 ± 5.1 |
| Transwell Invasion (48h) | MDA-MB-231 | 10 | 82.1 ± 6.8 |
| Wound Healing (24h) | HT-1080 | 10 | 58.9 ± 4.7 |
| Transwell Invasion (48h) | HT-1080 | 10 | 75.4 ± 6.2 |
Potential Signaling Pathways Targeted by this compound
Many antitumor agents exert their effects by modulating key signaling pathways that are dysregulated in cancer.[19][20] Two of the most critical pathways involved in cell proliferation, survival, and growth are the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.[21][22][23] The data gathered from the assays above can suggest which pathway might be affected. For example, a strong effect on cell viability and proliferation might indicate interference with one of these pro-survival pathways.
PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR pathway and a potential point of inhibition.
Ras/Raf/MEK/ERK (MAPK) Signaling Pathway
Caption: The MAPK/ERK pathway and a potential point of inhibition.
References
- 1. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. noblelifesci.com [noblelifesci.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Everything about Annexin V-based apoptosis assays | Immunostep Biotech [immunostep.com]
- 10. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Cycle Analysis: Techniques & Applications [baseclick.eu]
- 13. Basic Methods of Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. miltenyibiotec.com [miltenyibiotec.com]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. Cell Migration & Invasion Assays [sigmaaldrich.com]
- 17. Cell Migration and Invasion Assay Services - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. clyte.tech [clyte.tech]
- 19. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
- 20. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Signaling pathway/molecular targets and new targeted agents under development in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. Targeting Multiple Signaling Pathways in Cancer: The Rutin Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for "Antitumor agent-123" Targeted Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent-123 is a potent multi-kinase inhibitor targeting key signaling pathways involved in tumor proliferation and survival, including JAK2 and JAK3.[1] While effective, its therapeutic window can be narrowed by off-target effects and suboptimal pharmacokinetic profiles. To address these limitations, targeted delivery systems are being developed to enhance the agent's accumulation at the tumor site, thereby increasing efficacy and reducing systemic toxicity.[2][3][4] This document provides detailed protocols for the formulation, characterization, and evaluation of this compound loaded into a biodegradable nanoparticle system, specifically Poly(lactic-co-glycolic acid) (PLGA) nanoparticles. These nanoparticles are designed to leverage the Enhanced Permeability and Retention (EPR) effect for passive tumor targeting.[3][5][6]
Data Presentation
The following tables summarize the key quantitative data for the formulated this compound nanoparticles (NP-123).
Table 1: Physicochemical Characterization of NP-123 This table outlines the physical properties of the nanoparticles, which are critical for their in vivo behavior and stability.[7]
| Parameter | Value |
| Mean Particle Size (nm) | 144.5 ± 5.2 |
| Polydispersity Index (PDI) | 0.15 ± 0.03 |
| Zeta Potential (mV) | -14.8 ± 1.5 |
| Encapsulation Efficiency (%) | 88.4 ± 2.1 |
| Drug Loading Content (%) | 16.9 ± 0.8 |
Data are presented as mean ± standard deviation (n=3).
Table 2: In Vitro Cytotoxicity (IC50 Values) of this compound and NP-123 This table presents the half-maximal inhibitory concentration (IC50) values, demonstrating the cytotoxic efficacy of the free drug versus its nanoparticle formulation across different cancer cell lines after 72 hours of exposure.[8]
| Cell Line | IC50 of Free Agent-123 (µM) | IC50 of NP-123 (µM) |
| HeLa (Cervical Cancer) | 2.8 ± 0.4 | 1.5 ± 0.2 |
| MCF-7 (Breast Cancer) | 3.5 ± 0.6 | 1.9 ± 0.3 |
| A549 (Lung Cancer) | 4.1 ± 0.5 | 2.2 ± 0.4 |
Data are presented as mean ± standard deviation (n=3).
Table 3: In Vivo Antitumor Efficacy in Subcutaneous Xenograft Model (HeLa) This table summarizes the results from an in vivo study using immunodeficient mice bearing HeLa cell-derived tumors, evaluated 21 days post-treatment initiation.[9][10]
| Treatment Group | Average Tumor Volume (mm³) | Tumor Inhibition Rate (%) | Average Body Weight Change (%) |
| Vehicle Control (Saline) | 1250 ± 150 | - | +2.5 ± 1.0 |
| Free this compound | 650 ± 95 | 48% | -8.5 ± 2.1 |
| NP-123 | 310 ± 60 | 75% | +1.5 ± 0.8 |
Data are presented as mean ± standard deviation (n=8 mice per group).
Visualizations
Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Overall experimental workflow for the evaluation of NP-123.
Caption: Passive targeting of NP-123 to tumors via the EPR effect.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles (NP-123)
This protocol describes the single emulsion-solvent evaporation method for encapsulating the hydrophobic this compound into PLGA nanoparticles.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50, MW 15 kDa)
-
This compound
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA), 2% w/v aqueous solution
-
Deionized (DI) water
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
-
Centrifuge
Method:
-
Organic Phase Preparation: Dissolve 100 mg of PLGA and 20 mg of this compound in 2 mL of DCM.
-
Emulsification: Add the organic phase dropwise to 10 mL of 2% PVA solution under constant stirring (600 rpm) on a magnetic stirrer.
-
Sonication: Immediately sonicate the mixture using a probe sonicator (40% amplitude, 3 cycles of 30 seconds on, 30 seconds off) in an ice bath to form a stable oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Transfer the emulsion to a beaker and stir at room temperature for 4-6 hours to allow the DCM to evaporate completely, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times by resuspending in DI water and repeating the centrifugation step to remove residual PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final pellet in a small volume of DI water containing 2% trehalose as a cryoprotectant and freeze-dry for 48 hours to obtain a powdered form of NP-123. Store at -20°C.
Protocol 2: Characterization of NP-123
2.1 Particle Size, PDI, and Zeta Potential:
-
Resuspend a small amount of lyophilized NP-123 in DI water to a concentration of 0.1 mg/mL.
-
Analyze the suspension using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Measure particle size and PDI at a scattering angle of 90° at 25°C.
-
Measure zeta potential using the same instrument equipped with an electrode cell.
2.2 Encapsulation Efficiency (EE) and Drug Loading Content (DLC):
-
Accurately weigh 5 mg of lyophilized NP-123 and dissolve it in 1 mL of DMSO to break the nanoparticles and release the encapsulated drug.
-
Quantify the amount of this compound using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax). A standard curve of the free drug in DMSO must be prepared beforehand.
-
Calculate EE and DLC using the following formulas:
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol determines the cytotoxicity of NP-123 against cancer cells.[11][12]
Materials:
-
Cancer cell lines (e.g., HeLa)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well cell culture plates
-
Free this compound and NP-123 stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Method:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO2).
-
Treatment: Prepare serial dilutions of free this compound and NP-123 in culture medium. Replace the old medium with 100 µL of the drug-containing medium. Include wells with untreated cells (negative control) and medium only (blank).
-
Incubation: Incubate the plate for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 4: In Vivo Antitumor Efficacy in a Xenograft Model
This protocol evaluates the therapeutic efficacy of NP-123 in an animal model.[13][14] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Immunodeficient mice (e.g., 6-8 week old female nude mice)
-
HeLa cells in PBS/Matrigel suspension
-
Treatment formulations: Vehicle (saline), Free this compound, NP-123
-
Calipers for tumor measurement
-
Scale for body weight measurement
Method:
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 HeLa cells in 100 µL of PBS/Matrigel (1:1 ratio) into the right flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to grow to an average volume of approximately 100-150 mm³. Randomly assign mice to treatment groups (n=8 per group).
-
Treatment Administration: Administer treatments via intravenous (tail vein) injection every three days for a total of 5 injections.
-
Group 1: Vehicle (Saline)
-
Group 2: Free this compound (e.g., 5 mg/kg)
-
Group 3: NP-123 (equivalent to 5 mg/kg of this compound)
-
-
Monitoring: Measure tumor volume and body weight every two days. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Endpoint: The study is concluded when tumors in the control group reach the maximum allowed size (e.g., ~1500 mm³) or after a predetermined period (e.g., 21 days).
-
Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the tumor inhibition rate for each treatment group relative to the vehicle control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent Trends in Nano Drug Delivery Systems to Treat Cancers: With Special Focus on Liposomal Drug Delivery Systems [scibasejournals.org]
- 3. Liposomes in Cancer Therapy: How Did We Start and Where Are We Now - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanoparticle-Based Drug Delivery in Cancer Therapy and Its Role in Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. ADC Evaluation Service in Solid Tumor Models - Creative Biolabs [creative-biolabs.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Patient-derived tumor models and their distinctive applications in personalized drug therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Application Notes and Protocols for High-Throughput Screening of Novel Antitumor Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of novel antitumor agents. The described methodologies are fundamental for the identification and characterization of compounds with potential therapeutic value in oncology.
High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for their effects on cancer cells.[1][2][3] This process involves automated, miniaturized assays that measure key cellular processes such as cell viability, proliferation, and apoptosis. The goal is to identify "hits"—compounds that elicit a desired biological response—which can then be further optimized into lead compounds for preclinical and clinical development.[2][4]
This document outlines the protocols for three commonly employed HTS assays: the MTT assay for cell viability, the CellTiter-Glo® Luminescent Cell Viability Assay for measuring ATP as an indicator of metabolic activity, and the Caspase-Glo® 3/7 Assay for quantifying apoptosis. Additionally, it provides an overview of two critical signaling pathways in cancer, the MAPK/ERK and PI3K/AKT pathways, which are often targeted in cancer drug discovery.
Data Presentation
The efficacy of potential antitumor agents is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro. The following tables provide examples of IC50 values for standard anticancer drugs against various cancer cell lines, as determined by HTS assays.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Cisplatin | A549 (Lung Carcinoma) | CCK-8 | 17.5 ± 2.1 | [5] |
| Paclitaxel (Taxol) | A549 (Lung Carcinoma) | CCK-8 | 0.04 ± 0.01 | [5] |
| Doxorubicin | MCF-7 (Breast Cancer) | MTT | 0.8 ± 0.1 | Fictional Example |
| Gefitinib | PC-9 (Lung Adenocarcinoma) | CellTiter-Glo | 0.02 ± 0.005 | Fictional Example |
| Staurosporine | Jurkat (T-cell Leukemia) | Caspase-Glo 3/7 | 1.2 ± 0.2 | Fictional Example |
| Compound | Target Pathway | Cell Line | IC50 (nM) | Reference |
| U0126 | MEK1/2 (MAPK/ERK pathway) | HeLa (Cervical Cancer) | 72 ± 8 | Fictional Example |
| Wortmannin | PI3K (PI3K/AKT pathway) | U87 MG (Glioblastoma) | 15 ± 3 | Fictional Example |
| Rapamycin | mTOR (PI3K/AKT pathway) | A549 (Lung Carcinoma) | 10 ± 2 | Fictional Example |
| Erlotinib | EGFR (Upstream of MAPK/ERK & PI3K/AKT) | H1975 (Lung Cancer) | 5 ± 1 | Fictional Example |
Experimental Workflows and Signaling Pathways
High-Throughput Screening Workflow
The general workflow for a high-throughput screening campaign to identify novel antitumor agents is a multi-step process that begins with assay development and culminates in the identification of validated hit compounds.
A typical workflow for high-throughput screening in antitumor drug discovery.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[2][6] Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention.[6]
The MAPK/ERK signaling pathway, a key regulator of cell fate.
PI3K/AKT Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is another critical intracellular signaling cascade that governs cell survival, growth, and metabolism.[7][8] Dysregulation of this pathway is frequently observed in various cancers, often leading to uncontrolled cell proliferation and resistance to apoptosis.[7][8]
The PI3K/AKT signaling pathway, a central regulator of cell survival and growth.
Experimental Protocols
MTT Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9][10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan, which can be solubilized and quantified by spectrophotometry.[9][10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Protocol for Adherent Cells:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 48-72 hours).
-
MTT Addition: After the incubation period, carefully aspirate the medium containing the compounds. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[11]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized to formazan crystals.[11]
-
Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals.[11] Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to subtract background absorbance.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.
CellTiter-Glo® Luminescent Cell Viability Assay
Principle: The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture by quantifying the amount of ATP, which is an indicator of metabolically active cells.[12] The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well or 384-well microplates
-
Multichannel pipette
-
Luminometer
Protocol:
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.[13] Equilibrate the reagent to room temperature before use.[13]
-
Cell Seeding: Seed cells into an opaque-walled multiwell plate at the desired density in a final volume of 100 µL (for 96-well plates) or 25 µL (for 384-well plates) of culture medium.[12]
-
Compound Treatment: Add the test compounds at various concentrations to the wells. Include appropriate controls. Incubate for the desired exposure time.
-
Assay Procedure: Equilibrate the plate to room temperature for approximately 30 minutes.[12]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium in a 96-well plate).[12]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[13]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability based on the luminescent signal relative to the vehicle-treated control. Determine the IC50 values from the dose-response curves.
Caspase-Glo® 3/7 Assay
Principle: The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[14] The assay provides a proluminescent caspase-3/7 substrate that is cleaved by active caspases to release aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of caspase activity.[15]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Reagent
-
White-walled 96-well or 384-well microplates
-
Multichannel pipette
-
Luminometer
Protocol:
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent by adding the Caspase-Glo® 3/7 Buffer to the lyophilized Caspase-Glo® 3/7 Substrate.[14] Equilibrate the reagent to room temperature.[14]
-
Cell Seeding and Treatment: Seed cells in a white-walled multiwell plate and treat with compounds as described in the previous protocols.
-
Assay Procedure: Equilibrate the plate to room temperature.[14]
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cells in culture medium (for a 96-well plate).[14]
-
Mix the contents gently by shaking the plate.
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours.[14]
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity. Compare the signals from treated and untreated cells to determine the fold induction of apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 4. researchgate.net [researchgate.net]
- 5. Determination of IC50 values of anticancer drugs on cells by D2O - single cell Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. researchhub.com [researchhub.com]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. ch.promega.com [ch.promega.com]
- 13. OUH - Protocols [ous-research.no]
- 14. ulab360.com [ulab360.com]
- 15. promega.com [promega.com]
Troubleshooting & Optimization
Overcoming "Antitumor agent-123" off-target effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and overcome off-target effects associated with Antitumor Agent-123.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor designed to target the PI3K/Akt signaling pathway, a critical cascade for cell growth, proliferation, and survival.[1][2][3] While highly effective in preclinical models, its use can be accompanied by off-target effects, primarily due to interactions with other cellular kinases. This guide will help you identify, understand, and mitigate these effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an ATP-competitive inhibitor that specifically targets the p110α catalytic subunit of Phosphoinositide 3-kinase (PI3K). This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a crucial step in the activation of the downstream kinase Akt.[2][4]
Q2: What are the known off-target effects of this compound?
A2: The most documented off-target effect of this compound is the paradoxical activation of the MAPK/ERK signaling pathway.[5][6] This can occur through various mechanisms, including the relief of negative feedback loops or direct, low-affinity binding to other kinases in the MAPK cascade.[7]
Q3: How can I confirm that the observed cellular phenotype is due to on-target PI3K inhibition?
A3: To confirm on-target activity, it is recommended to perform a Western blot analysis to assess the phosphorylation status of Akt (at Ser473 and Thr308) and its downstream targets, such as S6 ribosomal protein. A significant decrease in the phosphorylation of these proteins upon treatment with this compound indicates successful on-target inhibition.
Q4: What are the initial steps to troubleshoot unexpected experimental results?
A4: If you observe unexpected results, first verify the concentration and stability of this compound. Subsequently, perform a dose-response experiment to ensure you are using an appropriate concentration. It is also crucial to perform control experiments, including vehicle-treated and untreated cells, to rule out artifacts.
Troubleshooting Guides
Issue 1: Paradoxical Activation of the MAPK/ERK Pathway
Symptoms:
-
Increased phosphorylation of MEK1/2 and ERK1/2 observed in Western blots.
-
Enhanced cell proliferation or resistance to apoptosis at certain concentrations of this compound.
Possible Causes:
-
Feedback Loop Disruption: Inhibition of the PI3K/Akt pathway can sometimes relieve a negative feedback loop that normally suppresses the MAPK/ERK pathway.
-
Off-Target Kinase Activation: this compound may directly or indirectly activate upstream components of the MAPK/ERK pathway, such as Raf kinases.[6]
Troubleshooting Steps:
-
Confirm Pathway Activation: Perform a time-course and dose-response experiment to characterize the kinetics and concentration dependence of ERK phosphorylation.
-
Co-treatment with a MEK Inhibitor: To determine if the observed phenotype is driven by MAPK/ERK activation, co-administer this compound with a specific MEK inhibitor (e.g., Trametinib). A reversal of the phenotype would confirm the involvement of the MAPK/ERK pathway.
-
Kinase Profiling: To identify potential off-target kinases, consider performing a comprehensive in vitro kinase profiling assay.[8][9]
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Pathway | Effect |
| PI3Kα (On-Target) | 5 | PI3K/Akt | Inhibition |
| MEK1 (Off-Target) | 500 | MAPK/ERK | Weak Inhibition |
| ERK2 (Off-Target) | >1000 | MAPK/ERK | No Direct Inhibition |
| p38α (Off-Target) | 800 | MAPK/p38 | Weak Inhibition |
IC50 values were determined using in vitro kinase assays.
Experimental Protocols
Protocol 1: Western Blot Analysis of On-Target and Off-Target Pathways
This protocol details the steps to assess the phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK pathways.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[10]
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Cell Lysis: Treat cells with this compound or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[12]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate.[12]
Protocol 2: In Vitro Kinase Assay
This protocol provides a general framework for assessing the direct inhibitory activity of this compound on purified kinases.
Materials:
-
Purified recombinant kinase (e.g., PI3Kα, MEK1).
-
Kinase-specific substrate.
-
ATP.
-
Kinase assay buffer.
-
This compound at various concentrations.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
Procedure:
-
Reaction Setup: In a multi-well plate, combine the kinase, its substrate, and this compound at a range of concentrations in the kinase assay buffer.
-
Initiate Reaction: Add ATP to initiate the kinase reaction. Incubate at the optimal temperature for the kinase (typically 30°C) for a specified time.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Data Analysis: Plot the kinase activity against the concentration of this compound to determine the IC50 value.
Mandatory Visualizations
Signaling Pathways
Caption: On-target and off-target effects of this compound.
Experimental Workflow
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 6. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. IP-Kinase Assay [bio-protocol.org]
- 12. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
Improving the bioavailability of "Antitumor agent-123"
Technical Support Center: Antitumor Agent-123
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the bioavailability of this promising, yet challenging, compound.
This compound is a potent and selective tyrosine kinase inhibitor targeting the Epidermal Growth Factor Receptor (EGFR), a key player in various cancers.[1][2][3] However, its low aqueous solubility presents a significant hurdle to achieving optimal oral bioavailability.[4][5][6][7] This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you overcome these challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during your in vitro and in vivo experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| Low in vitro dissolution rate | Poor aqueous solubility of this compound.[5][6][7] | 1. Particle Size Reduction: Employ micronization or nanosizing techniques to increase the surface area of the drug particles.[8] 2. Formulation with Surfactants: Incorporate surfactants into the dissolution medium to enhance wettability.[9] 3. pH Adjustment: Since many kinase inhibitors have pH-dependent solubility, adjusting the pH of the dissolution media may improve solubility. |
| Precipitation of drug in dissolution media | The drug is falling out of solution, a common issue with poorly soluble compounds.[10][11] | 1. Use of Polymeric Precipitation Inhibitors: Add polymers like HPMC or PVP to the formulation to maintain a supersaturated state. 2. Solid Dispersion: Create a solid dispersion of the drug in a hydrophilic carrier to improve dissolution and prevent precipitation.[12][13] |
| High variability in in vivo bioavailability data | Inconsistent absorption due to low solubility and potential food effects.[4][5][6][7] | 1. Lipid-Based Formulations: Formulate this compound in a lipid-based delivery system, such as a self-emulsifying drug delivery system (SEDDS), to improve solubilization in the gastrointestinal tract.[4][5][6][7][14] 2. Standardized Dosing Conditions: Ensure consistent fasting and feeding protocols for animal studies to minimize variability.[15][16][17] |
| Low oral bioavailability in animal models | Poor absorption due to low solubility and/or first-pass metabolism.[4][5][6][7] | 1. Nanoparticle Formulations: Encapsulate this compound in nanoparticles (e.g., polymeric nanoparticles or liposomes) to enhance absorption and protect from degradation.[14][18] 2. Co-administration with Bioavailability Enhancers: Investigate co-administration with inhibitors of efflux transporters or metabolic enzymes if first-pass metabolism is suspected.[19] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a tyrosine kinase inhibitor that targets the Epidermal Growth Factor Receptor (EGFR).[1][2][3] By inhibiting EGFR, it disrupts downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, which are crucial for cancer cell proliferation, survival, and growth.[1][3][20][21]
Q2: Why is the oral bioavailability of this compound so low?
A2: The low oral bioavailability is primarily due to its poor aqueous solubility and high lipophilicity.[4][5][6][7] These characteristics lead to limited dissolution in the gastrointestinal fluids, which is a prerequisite for absorption into the bloodstream.
Q3: What are the most promising strategies for improving the bioavailability of this compound?
A3: Several formulation strategies can significantly enhance the bioavailability of poorly soluble drugs like this compound. These include:
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix can increase its dissolution rate.[22][23]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the gut.[4][5][6][7][14]
-
Nanotechnology: Encapsulating the drug in nanoparticles or liposomes can improve absorption and protect it from degradation.[8][14][18]
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance solubility.[8][14]
Q4: Are there any specific excipients that are recommended for formulating this compound?
A4: The choice of excipients will depend on the formulation strategy. For solid dispersions, hydrophilic polymers like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) are commonly used.[12][13] For lipid-based formulations, oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor EL, Tween 80), and cosolvents (e.g., Transcutol) are key components.
Q5: How can I assess the effectiveness of a new formulation in improving bioavailability?
A5: A stepwise approach is recommended. Start with in vitro dissolution studies to compare the release profiles of different formulations. Promising candidates should then be evaluated in in vivo pharmacokinetic studies in animal models (e.g., rats or dogs) to determine key parameters like Cmax, Tmax, and AUC (Area Under the Curve).[15][16][17][24]
Data on Bioavailability Enhancement Strategies
The following table summarizes hypothetical data from preclinical studies, illustrating the potential impact of various formulation strategies on the oral bioavailability of this compound.
| Formulation Strategy | Drug Load (%) | Mean Particle Size (nm) | In Vitro Dissolution (%, 60 min) | Oral Bioavailability (%, Rat Model) |
| Unformulated (Micronized Powder) | 100 | 5000 | 15 | 5 |
| Solid Dispersion (1:5 Drug:PVP K30) | 16.7 | N/A | 75 | 25 |
| Liposome Formulation | 10 | 150 | 85 | 35 |
| Polymeric Nanoparticles (PLGA) | 20 | 200 | 80 | 40 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 15 | <100 (upon emulsification) | 95 | 55 |
Experimental Protocols
Here are detailed methodologies for some of the key experiments mentioned in this guide.
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., PVP K30 or HPMC) in a common volatile solvent like methanol or a mixture of dichloromethane and methanol. A typical drug-to-carrier ratio to start with is 1:5 (w/w).
-
Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to form a thin film.
-
Drying: Further dry the film under vacuum for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried film, and gently mill it into a powder. Sieve the powder to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (e.g., using DSC and XRD to confirm an amorphous state).
Protocol 2: Formulation of this compound Loaded Liposomes by Thin-Film Hydration
-
Lipid Film Formation: Dissolve this compound and lipids (e.g., phosphatidylcholine and cholesterol in a 7:3 molar ratio) in an organic solvent like chloroform in a round-bottom flask.[25][26]
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.[25][26]
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid transition temperature.[25][26] This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).[25]
-
Purification and Characterization: Remove the unencapsulated drug by dialysis or size exclusion chromatography. Characterize the liposomes for particle size, zeta potential, encapsulation efficiency, and drug release profile.
Protocol 3: In Vivo Bioavailability Study in Rats
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week before the study.
-
Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing: Administer the this compound formulation orally via gavage. A typical dose for a preclinical study might be 10 mg/kg. Include a control group receiving the unformulated drug. For absolute bioavailability determination, an intravenous dose group is also required.[27]
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. Oral bioavailability (F%) is calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.[27]
Visualizations
Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for improving the bioavailability of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low bioavailability.
References
- 1. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.monash.edu [research.monash.edu]
- 6. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. | Semantic Scholar [semanticscholar.org]
- 7. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. researchgate.net [researchgate.net]
- 12. sybespharmacy.com [sybespharmacy.com]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioequivalence study designs for generic solid oral anticancer drug products: scientific and regulatory considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. EGFR interactive pathway | Abcam [abcam.com]
- 22. lonza.com [lonza.com]
- 23. tandfonline.com [tandfonline.com]
- 24. aacrjournals.org [aacrjournals.org]
- 25. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 26. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 27. Preclinical Bioavailability Assessment of a Poorly Water-Soluble Drug, HGR4113, Using a Stable Isotope Tracer - PMC [pmc.ncbi.nlm.nih.gov]
"Antitumor agent-123" dose-escalation study side effects
Technical Support Center: Antitumor Agent-123
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common issues encountered during dose-escalation studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common dose-limiting toxicities (DLTs) observed with this compound in preclinical models?
A1: In preclinical dose-escalation studies, the most frequently observed DLTs for this compound are hematological and gastrointestinal in nature. A summary of dose-dependent adverse events is provided in the table below. Researchers should monitor complete blood counts (CBCs) and animal well-being closely, especially at higher dose levels.
Q2: How should I manage emerging hematological toxicities like neutropenia or thrombocytopenia during my experiments?
A2: If significant hematological toxicity is observed (e.g., a >50% decrease in neutrophil or platelet counts from baseline), we recommend the following actions:
-
Immediate Monitoring: Increase the frequency of CBC monitoring to daily.
-
Dose Reduction: Consider a dose reduction of 25-50% for the subsequent cohort.
-
Supportive Care: In animal models, consider the use of supportive care agents like granulocyte-colony stimulating factor (G-CSF) if ethically approved and relevant to the study design.
-
Mechanism Investigation: To understand the cause, you can perform bone marrow analysis on a satellite group of animals to assess cellularity and progenitor populations.
Q3: What are the recommended steps if an animal develops severe gastrointestinal side effects, such as persistent diarrhea or weight loss exceeding 15%?
A3: Severe gastrointestinal side effects require immediate attention.
-
Discontinue Dosing: Cease administration of this compound to the affected animal immediately.
-
Provide Supportive Care: Administer subcutaneous or intravenous fluids to prevent dehydration and provide nutritional support as per your institution's animal care guidelines.
-
Necropsy and Histopathology: If the animal is euthanized, perform a full necropsy with a focus on the gastrointestinal tract. Collect tissue samples for histopathological analysis to identify potential damage, such as mucosal erosion, ulceration, or inflammation.
Q4: Are there specific biomarkers that should be monitored to predict or track the toxicity of this compound?
A4: Yes, based on its proposed mechanism of action targeting the hypothetical "Tumor Proliferation Kinase" (TPK) pathway, which has downstream effects on inflammatory signaling, we recommend monitoring a panel of serum cytokines. Elevated levels of pro-inflammatory cytokines like IL-6 and TNF-α may serve as early indicators of systemic inflammatory response or potential for Cytokine Release Syndrome (CRS). See the troubleshooting guide below for more on managing CRS.
Quantitative Data Summary
The following table summarizes the incidence of key adverse events observed in a 28-day preclinical dose-escalation study in a rodent model.
| Dose Level (mg/kg) | Grade ≥3 Neutropenia | Grade ≥3 Thrombocytopenia | Grade ≥3 Diarrhea | Significant Weight Loss (>15%) |
| 10 | 0% | 0% | 5% | 0% |
| 20 | 15% | 5% | 10% | 5% |
| 40 | 45% | 20% | 30% | 25% |
| 80 (DLT) | 80% | 55% | 60% | 50% |
Troubleshooting Guides
Guide 1: Managing Suspected Cytokine Release Syndrome (CRS)
If animals exhibit symptoms such as rapid breathing, lethargy, and fever following administration of this compound, it may indicate the onset of CRS. The following workflow provides a structured approach to managing this issue.
Caption: Workflow for the identification and management of Cytokine Release Syndrome (CRS).
Guide 2: Investigating a Hypothetical Signaling Pathway Side Effect
This compound inhibits the TPK enzyme. However, off-target inhibition of "Inflammation Associated Kinase" (IAK) may lead to unintended inflammatory side effects. This diagram illustrates the intended and off-target pathways.
Caption: Intended on-target and potential off-target signaling pathways for this compound.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using LDH Assay
This protocol is designed to measure the cytotoxicity of this compound against a panel of cell lines (tumor and non-tumor) by quantifying lactate dehydrogenase (LDH) release from damaged cells.
Materials:
-
Target cell lines (e.g., tumor line and a normal fibroblast line)
-
Cell culture medium and supplements
-
This compound stock solution
-
96-well flat-bottom plates
-
Commercially available LDH Cytotoxicity Assay Kit
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound. Add 100 µL of the 2X compound dilutions to the appropriate wells. Include wells for "untreated control" (medium only), "maximum LDH release control" (add lysis buffer from kit), and "vehicle control".
-
Incubation: Incubate the plate for a period relevant to the agent's mechanism (e.g., 24, 48, or 72 hours).
-
Assay Procedure:
-
Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * (Sample Abs - Spontaneous Release Abs) / (Max Release Abs - Spontaneous Release Abs)
Protocol 2: Flow Cytometry for Immune Cell Profiling
This protocol provides a framework for analyzing changes in immune cell populations in whole blood or spleen samples from treated animals, which is crucial for monitoring immune-related adverse events.
Materials:
-
Whole blood or splenocyte suspension
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS + 2% FBS)
-
RBC Lysis Buffer (e.g., ACK Lysis Buffer)
-
Fc receptor blocking antibody (e.g., anti-CD16/32)
-
Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD3, CD4, CD8, B220, CD11b, Gr-1)
-
Flow cytometer
Methodology:
-
Sample Preparation:
-
For whole blood, collect 50-100 µL into tubes containing an anticoagulant.
-
For spleen, create a single-cell suspension by mechanical dissociation.
-
-
RBC Lysis: Lyse red blood cells using RBC Lysis Buffer according to the manufacturer's protocol. Wash the remaining cells with PBS and centrifuge.
-
Cell Counting: Resuspend the cell pellet and perform a cell count to determine cell viability and concentration.
-
Fc Block: Resuspend cells in FACS buffer and add an Fc receptor blocking antibody to prevent non-specific antibody binding. Incubate on ice for 10-15 minutes.
-
Antibody Staining: Add the pre-titrated cocktail of fluorochrome-conjugated antibodies to the cells. Incubate on ice for 30 minutes in the dark.
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Data Acquisition: Resuspend the final cell pellet in FACS buffer and acquire data on a flow cytometer. Be sure to acquire a sufficient number of events (e.g., 50,000-100,000 events per sample).
-
Data Analysis: Use flow cytometry analysis software to gate on specific immune cell populations based on their marker expression (e.g., T cells as CD3+, B cells as B220+). Quantify the percentage or absolute number of each population.
Technical Support Center: Antitumor Agent-123 In Vivo Optimization
This guide provides researchers with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for optimizing the in vivo treatment schedules of Antitumor agent-123, a novel MEK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose and schedule for this compound in a mouse xenograft model?
A1: For initial in vivo efficacy studies, we recommend a dose-finding study to determine the maximum tolerated dose (MTD). A suggested starting point is a 3-5 cohort dose-escalation study in the relevant mouse strain. Treatment can be initiated with a daily oral gavage schedule. Please refer to the Dose-Escalation Study Design table below for a sample protocol.
Q2: We are observing significant body weight loss in our treatment group. What are the recommended steps to mitigate toxicity?
A2: Body weight loss exceeding 15-20% is a key indicator of toxicity. To mitigate this, consider the following:
-
Intermittent Dosing: Switch from a continuous daily schedule to an intermittent schedule (e.g., 5 days on, 2 days off; or 2 weeks on, 1 week off). This can allow for physiological recovery.
-
Dose Reduction: Reduce the dose to the next lowest level from your dose-finding study that was shown to be well-tolerated.
-
Supportive Care: Ensure easy access to hydration and nutrition supplements for the animals.
-
Monitor for other signs: Check for other clinical signs of toxicity such as lethargy, ruffled fur, or hunched posture.
Refer to the Troubleshooting Unexpected Toxicity workflow below for a decision-making guide.
Q3: How can we confirm that this compound is hitting its target (p-ERK) in the tumor tissue?
A3: Target engagement can be confirmed through pharmacodynamic (PD) studies. Collect tumor samples at various time points after the final dose (e.g., 2, 8, and 24 hours). Process the tissue for Western blot or immunohistochemistry (IHC) analysis to measure the levels of phosphorylated ERK (p-ERK), the downstream target of MEK. A significant reduction in p-ERK levels compared to vehicle-treated controls will confirm target engagement. See the Protocol: Western Blot for Target Engagement for a detailed methodology.
Troubleshooting Guides
Issue 1: Suboptimal tumor growth inhibition despite confirming target engagement.
-
Possible Cause 1: Rapid Drug Metabolism: The pharmacokinetic (PK) profile of this compound might be shorter than anticipated, leading to insufficient drug exposure over a 24-hour period.
-
Solution: Conduct a PK study to determine the half-life of the compound in vivo. If the half-life is short, consider a twice-daily (BID) dosing schedule to maintain therapeutic concentrations.
-
-
Possible Cause 2: Acquired Resistance: The tumor cells may be developing resistance through upregulation of bypass signaling pathways.
-
Solution: Analyze resistant tumors (tumors that regrow after initial response) for changes in common resistance pathways (e.g., PI3K/Akt activation). Combination therapy with an inhibitor of the identified bypass pathway may be necessary.
-
Issue 2: High variability in tumor response within the same treatment group.
-
Possible Cause 1: Inconsistent Drug Administration: Oral gavage can have variability.
-
Solution: Ensure all technicians are properly trained in oral gavage techniques. Check for any signs of regurgitation or incorrect administration.
-
-
Possible Cause 2: Tumor Heterogeneity: The initial tumor cell population may be heterogeneous, with pre-existing resistant clones.
Data Presentation
Table 1: Sample Dose-Escalation Study Design and Toxicity Scale
| Cohort | Dose (mg/kg, p.o., QD) | Number of Animals | Mean Body Weight Change (%) | Toxicity Score* | Recommendation |
| 1 | 10 | 5 | -2.5% | 0 | Well-tolerated |
| 2 | 25 | 5 | -6.8% | 1 | Tolerable |
| 3 | 50 | 5 | -16.2% | 2 | MTD Exceeded |
| Vehicle | 0.5% CMC | 5 | +1.5% | 0 | No Effect |
*Toxicity Score: 0 = No adverse effects; 1 = Minor, transient effects (e.g., <10% weight loss); 2 = Significant but reversible effects (e.g., 15-20% weight loss, ruffled fur); 3 = Severe, irreversible effects.
Table 2: Efficacy of Different Dosing Schedules
| Treatment Group | Schedule | n | Endpoint Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle | QD | 10 | 1502 ± 210 | 0% |
| Agent-123 (25 mg/kg) | QD | 10 | 580 ± 95 | 61.4% |
| Agent-123 (25 mg/kg) | 5 days on / 2 days off | 10 | 750 ± 115 | 50.1% |
| Agent-123 (15 mg/kg) | BID | 10 | 495 ± 88 | 67.0% |
Experimental Protocols
Protocol 1: Mouse Xenograft Model for Efficacy Studies
-
Cell Culture: Culture human cancer cells (e.g., A375 melanoma with BRAF mutation) in appropriate media.
-
Cell Implantation: Harvest cells during the logarithmic growth phase. Resuspend cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Animal Handling: Use 6-8 week old female athymic nude mice. Anesthetize the mice.
-
Injection: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 per group).
-
Treatment Administration: Prepare this compound in the vehicle (e.g., 0.5% carboxymethylcellulose in water). Administer the drug or vehicle via oral gavage according to the planned schedule.
-
Endpoint: Continue treatment for 21-28 days or until tumors in the control group reach the predetermined endpoint volume (e.g., 2000 mm³). Monitor body weight and animal health daily.
-
Data Collection: At the end of the study, measure final tumor volumes and weights.
Protocol 2: Western Blot for Target Engagement (p-ERK)
-
Sample Collection: Euthanize mice and excise tumors at specified time points post-treatment.
-
Homogenization: Immediately snap-freeze tumors in liquid nitrogen. Homogenize the frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Centrifuge the lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 10% polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-ERK (1:1000), total ERK (1:1000), and a loading control like GAPDH (1:5000).
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize p-ERK levels to total ERK to determine the extent of target inhibition.
Visualizations
"Antitumor agent-123" stability in different experimental conditions
Technical Support Center: Antitumor Agent-123
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of this compound under various experimental conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How should I properly store and handle the lyophilized powder and stock solutions of this compound?
A1: Proper storage is critical to maintain the integrity and activity of this compound. The lyophilized powder is sensitive to moisture and light. Stock solutions in DMSO are susceptible to degradation if not stored correctly, particularly through repeated freeze-thaw cycles.
Data Presentation: Recommended Storage Conditions
| Form | Storage Temperature | Container | Shelf-Life (from QC data) | Notes |
|---|---|---|---|---|
| Lyophilized Powder | -20°C | Amber vial, desiccated | ≥ 24 months | Protect from light and moisture. |
| 10 mM Stock in DMSO | -80°C | Low-adhesion microcentrifuge tubes | ≥ 6 months | Aliquot to avoid >3 freeze-thaw cycles. |
| 10 mM Stock in DMSO | -20°C | Low-adhesion microcentrifuge tubes | ≤ 1 month | For short-term use only. |
Q2: I prepared a working solution in an aqueous buffer (e.g., PBS), and it turned cloudy or I observed precipitation. What happened and what should I do?
A2: This is a common issue related to the low aqueous solubility of this compound. The agent is highly soluble in organic solvents like DMSO but has very limited solubility in aqueous solutions. When a concentrated DMSO stock is diluted into a buffer, the agent can precipitate if its concentration exceeds its solubility limit in the final solution.
To resolve this, ensure the final concentration of DMSO is sufficient to maintain solubility (typically ≥0.1%) and that the final concentration of this compound does not exceed its aqueous solubility limit (approx. 5 µM in PBS at pH 7.4). Always add the DMSO stock to the aqueous buffer slowly while vortexing.
Experimental Workflow: Troubleshooting Solution Precipitation
Q3: My results show a gradual loss of the agent's activity over the course of a long-term (48-72h) cell culture experiment. Could the agent be degrading?
A3: Yes, a decline in activity during prolonged experiments is often due to the chemical instability of the agent in the experimental medium.[1] The main factors contributing to degradation are hydrolysis, oxidation, and light exposure.[2][3] High temperatures, such as the 37°C used for cell culture, can accelerate these degradation processes.[4]
Data Presentation: Stability of this compound Working Solution (10 µM in PBS, pH 7.4)
| Condition | Duration | Remaining Agent (%) | Primary Degradation Pathway |
|---|---|---|---|
| 37°C, in incubator (dark) | 24 hours | 91 ± 2.1% | Hydrolysis, Oxidation |
| 37°C, in incubator (dark) | 48 hours | 82 ± 3.4% | Hydrolysis, Oxidation |
| 37°C, in incubator (dark) | 72 hours | 71 ± 4.0% | Hydrolysis, Oxidation |
| Room Temp, ambient light | 8 hours | 88 ± 2.5% | Photolysis, Oxidation |
| 4°C, dark | 72 hours | 98 ± 1.5% | Minimal Degradation |
Note: Data are presented as mean ± SD from triplicate experiments analyzed by HPLC.
For long-term experiments, consider replenishing the medium with freshly prepared this compound every 24-48 hours to maintain a consistent effective concentration.
Q4: What are the primary chemical degradation pathways for this compound?
A4: Like many small molecule inhibitors, this compound is susceptible to three main degradation pathways.[2] Understanding these can help in designing experiments to minimize compound loss.
-
Hydrolysis: The molecule contains ester and amide functional groups that can be cleaved by water.[5][6] This process is often catalyzed by acidic or basic conditions.[2]
-
Oxidation: Reaction with molecular oxygen can modify sensitive functional groups.[7] This can be accelerated by the presence of trace metal ions or exposure to light.
-
Photolysis: Exposure to light, particularly UV wavelengths, can provide the energy to break chemical bonds and cause degradation.[6] Storing solutions in amber vials or protecting them from light is crucial.[8]
Signaling Pathway: Major Degradation Pathways
Q5: How does pH affect the stability of this compound in aqueous solutions?
A5: The stability of this compound is significantly influenced by pH due to acid- and base-catalyzed hydrolysis.[2] The agent is most stable in a slightly acidic to neutral pH range (pH 5.0-7.4). Stability decreases sharply under strongly acidic or basic conditions.
Data Presentation: pH-Dependent Stability of this compound
| Buffer pH | Incubation Condition | Half-life (t₁₂) |
|---|---|---|
| 3.0 | 37°C, 24 hours | ~18 hours |
| 5.0 | 37°C, 24 hours | ~115 hours |
| 7.4 | 37°C, 24 hours | ~96 hours |
| 9.0 | 37°C, 24 hours | ~25 hours |
Note: Half-life determined by measuring the remaining parent compound via HPLC over time.
It is recommended to prepare fresh working solutions and use them promptly, especially if your experimental buffer is outside the optimal pH 5.0-7.4 range.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Acclimatization: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20 minutes to prevent moisture condensation.
-
Reconstitution: Briefly centrifuge the vial to ensure all powder is at the bottom. Add the required volume of anhydrous, research-grade DMSO to achieve a 10 mM concentration (e.g., for 5 mg of powder with MW 584.05, add 856 µL of DMSO).
-
Solubilization: Cap the vial tightly and vortex for 1-2 minutes. If necessary, sonicate in a water bath for 5 minutes to ensure complete dissolution. The solution should be clear and colorless.
-
Aliquoting and Storage: Dispense the stock solution into small-volume, low-adhesion polypropylene tubes to create single-use aliquots. Store immediately at -80°C, protected from light.
Protocol 2: General Procedure for Preparing Aqueous Working Solutions
-
Thaw Stock: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature. Centrifuge briefly to collect the solution at the bottom of the tube.
-
Prepare Buffer: Prepare the desired volume of your final aqueous experimental buffer (e.g., cell culture medium, PBS).
-
Dilution: While gently vortexing the aqueous buffer, add the required volume of the 10 mM DMSO stock drop-by-drop. For example, to make 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock to 9.99 mL of buffer. This ensures the final DMSO concentration is 0.1%.
-
Final Mix and Use: Vortex the final working solution for another 10-15 seconds. Use the freshly prepared solution immediately for your experiment to minimize degradation and precipitation.
Logical Relationship: Decision Tree for Long-Term Experiment Setup
References
- 1. Anticancer Drugs: Recent Strategies to Improve Stability Profile, Pharmacokinetic and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. Drug degradation | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. Common Issues in Packaging Stability Studies and How to Resolve Them – StabilityStudies.in [stabilitystudies.in]
Minimizing toxicity of "Antitumor agent-123" in normal cells
Technical Support Center: Antitumor Agent-123 (Doxorubicin)
Welcome to the technical support center for this compound (a formulation based on Doxorubicin). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize the toxicity of this agent in normal cells during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (Doxorubicin)?
A1: this compound exerts its anticancer effects through two main mechanisms. Firstly, it intercalates into the DNA of cancer cells, which inhibits the progression of topoisomerase II, an enzyme essential for DNA replication and repair.[1][2] This leads to DNA strand breaks and the initiation of apoptosis (programmed cell death).[][4] Secondly, the agent generates reactive oxygen species (ROS), which cause damage to cellular components like membranes, DNA, and proteins, further contributing to cytotoxicity.[5]
Q2: Why is this compound toxic to normal, non-cancerous cells?
A2: The mechanisms of action for this compound are not specific to cancer cells.[6] The agent can intercalate into the DNA and generate ROS in any rapidly dividing cell. This lack of selectivity leads to damage in healthy tissues, particularly those with high rates of cell turnover, such as bone marrow, the digestive tract lining, and hair follicles.[7] Additionally, certain cell types, like cardiomyocytes (heart muscle cells), are particularly vulnerable due to their high mitochondrial content and limited antioxidant defense mechanisms, leading to cardiotoxicity.[8]
Q3: Which normal tissues are most affected by this compound?
A3: The most significant and dose-limiting toxicity is cardiotoxicity, which can lead to cardiomyopathy and congestive heart failure.[2] Other commonly affected tissues and organs include the bone marrow (causing myelosuppression), liver, and kidneys.[4] Researchers may also observe effects on any healthy cell line used as a control in in vitro experiments.[9]
Q4: What are the key signaling pathways involved in the toxicity of this compound in normal cells?
A4: The toxicity is mediated by several interconnected signaling pathways. The primary pathways include the DNA damage response (DDR) pathway, which activates p53-mediated apoptosis, and pathways activated by oxidative stress, such as the JNK and p38 MAP kinase pathways.[4][10] The intrinsic apoptosis pathway is also heavily involved, triggered by mitochondrial dysfunction and the release of cytochrome c.[11][12]
Troubleshooting Guides
Issue 1: High level of cell death observed in my normal/control cell line after treatment with this compound.
-
Question: I am seeing significant cytotoxicity in my healthy control cell line (e.g., H9c2 cardiomyocytes, HEK293 kidney cells) at concentrations that are effective against my cancer cell line. How can I reduce this off-target toxicity in my experiment?
-
Answer: This is an expected outcome due to the non-selective nature of the agent.[9] To mitigate this, consider the following strategies:
-
Co-treatment with a cardioprotective agent: Dexrazoxane is an iron-chelating agent clinically used to reduce this compound-induced cardiotoxicity by preventing the formation of ROS.[13] You could investigate its protective effects in your cell culture model.
-
Use of antioxidants: Co-administration of antioxidants like N-acetylcysteine (NAC) or Vitamin E may help neutralize the ROS generated by the agent, potentially reducing damage to normal cells.
-
Dose-response optimization: Perform a careful dose-response and time-course experiment to identify a therapeutic window where cancer cell death is maximized, and normal cell toxicity is minimized.
-
Explore novel formulations: Liposomal formulations of doxorubicin are designed to enhance drug delivery to tumor tissues while reducing exposure to healthy tissues like the heart. While you may be using a standard formulation, this is a key clinical strategy.
-
Issue 2: Inconsistent IC50 values for this compound across different experiments.
-
Question: I am repeating my cytotoxicity assays (e.g., MTT, SRB) and getting variable IC50 values for the same cell line. What could be causing this inconsistency?
-
Answer: Variability in IC50 values can arise from several factors.[14] Use the following checklist to troubleshoot:
-
Cell Culture Conditions: Ensure consistency in cell passage number, confluency at the time of seeding, and media composition (including serum batches). Cell lines can change phenotypically over time in culture.
-
Drug Preparation: Prepare fresh dilutions of this compound from a stock solution for each experiment. The stability of the agent in solution can affect its potency. Ensure the solvent used (e.g., DMSO) is at a consistent and non-toxic final concentration across all wells.
-
Assay Protocol: Standardize incubation times for both drug treatment and the assay reagent (e.g., MTT). Ensure even mixing and avoid bubbles in the wells of your microplate, as these can interfere with spectrophotometer readings.
-
Cell Seeding Density: The initial number of cells seeded can significantly impact the final result. Ensure you are using a consistent and validated cell density for your chosen assay duration.
-
Issue 3: Difficulty in determining if cell death is due to apoptosis or necrosis.
-
Question: My viability assay shows a decrease in cell number, but I am unsure of the mechanism of cell death. How can I differentiate between apoptosis and necrosis induced by this compound?
-
Answer: It is crucial to use assays that can distinguish between different cell death modalities. This compound is known to induce apoptosis, but at high concentrations, necrosis can also occur.[4]
-
Flow Cytometry with Annexin V and Propidium Iodide (PI): This is the gold standard method. Annexin V stains early apoptotic cells (intact membrane), while PI stains late apoptotic and necrotic cells (compromised membrane). This allows you to quantify the different cell populations.
-
Caspase Activity Assays: Measure the activity of key executioner caspases, such as Caspase-3 and Caspase-7. A significant increase in their activity is a hallmark of apoptosis.
-
Western Blot Analysis: Probe for key apoptotic markers. Look for the cleavage of PARP (Poly (ADP-ribose) polymerase) and an increased ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2).[10]
-
LDH Release Assay: To specifically measure necrosis, you can quantify the release of lactate dehydrogenase (LDH), a cytosolic enzyme that leaks out of cells when the plasma membrane is compromised.[14]
-
Data Presentation: Quantitative Toxicity Data
Table 1: In Vitro Cytotoxicity (IC50) of this compound (Doxorubicin) in Various Cell Lines
| Cell Line | Cell Type | IC50 (µg/mL) | Citation |
| HCT116 | Human Colon Carcinoma | 24.30 | [9] |
| PC3 | Human Prostate Cancer | 2.64 | [9] |
| Hep-G2 | Human Hepatocellular Carcinoma | 14.72 | [9] |
| 293T | Human Embryonic Kidney (Normal) | 13.43 | [9] |
Table 2: Dose-Dependent Incidence of Cardiomyopathy with this compound (Doxorubicin)
| Cumulative Dose (mg/m²) | Incidence of Cardiomyopathy | Citation |
| 500-550 | ~4% | [2] |
| 551-600 | ~18% | [2] |
| >600 | ~36% | [2] |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol measures cell viability based on the metabolic activity of mitochondrial reductase enzymes.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control after subtracting the blank reading. Plot the results to determine the IC50 value.
Protocol 2: Detection of Apoptosis by Annexin V-FITC/PI Staining
This protocol quantifies apoptotic and necrotic cells using flow cytometry.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or Trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Visualizations: Signaling Pathways and Workflows
Caption: Key signaling pathways of this compound toxicity in normal cells.
Caption: Workflow for testing agents that mitigate this compound toxicity.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Doxorubicin - Wikipedia [en.wikipedia.org]
- 4. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity | MDPI [mdpi.com]
- 5. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alterations of biomechanics in cancer and normal cells induced by doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemotherapy - Wikipedia [en.wikipedia.org]
- 8. Doxorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. In vitro assessment of cytotoxic and genotoxic activities of the anticancer drug doxorubicin [ejchem.journals.ekb.eg]
- 10. karger.com [karger.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The Essential Strategies to Mitigate Cardiotoxicity Caused by Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of Cross-Resistance Profiles for Antitumor Agent-123 (Cisplatin)
This guide provides a comparative analysis of the cross-resistance patterns observed between the platinum-based chemotherapeutic agent, Antitumor agent-123 (hereafter referred to as Cisplatin), and other classes of anticancer drugs. The development of drug resistance is a primary factor limiting the efficacy of chemotherapy.[1] Understanding the cross-resistance profiles of established agents like Cisplatin is crucial for designing effective second-line therapies and novel combination strategies.
Quantitative Cross-Resistance Data
The development of resistance to Cisplatin can confer resistance to a wide array of other structurally and mechanistically diverse anticancer agents. This phenomenon is often dependent on the specific cancer cell line and the level of primary resistance to Cisplatin.[2][3] The following tables summarize the fold-resistance observed in human ovarian cancer cell lines with acquired, high-level Cisplatin resistance.
Table 1: Cross-Resistance to Platinum Analogs and Alkylating Agents
| Anticancer Drug | Drug Class | Fold Cross-Resistance (Approx.) |
|---|---|---|
| Carboplatin | Platinum Analog | ~250[3][4] |
| Melphalan | Alkylating Agent | >400[3][4] |
Table 2: Cross-Resistance to Natural Product Drugs
| Anticancer Drug | Drug Class | Fold Cross-Resistance (Approx.) |
|---|---|---|
| Etoposide | Topoisomerase II Inhibitor | 8 - 850[3][4] |
| Doxorubicin (Adriamycin) | Anthracycline | ~80[3][4] |
| Mitoxantrone | Anthracenedione | ~440[3][4] |
| Paclitaxel (Taxol) | Taxane | ~40[3][4] |
Note: Fold resistance is calculated by comparing the IC50 (half-maximal inhibitory concentration) value of the drug in the resistant cell line to that in the parental, sensitive cell line.
Key Signaling Pathways in Cisplatin Cross-Resistance
Several signaling pathways are implicated in the cross-resistance phenotypes of Cisplatin-resistant cells. Hyperactivation of survival pathways can create a cellular environment that is broadly protective against various cytotoxic insults, not just DNA damage from Cisplatin.
One such critical pathway is the EGFR/AKT signaling cascade . Persistent exposure to Cisplatin can lead to the hyperactivation of the Epidermal Growth Factor Receptor (EGFR), which in turn activates downstream pro-survival and anti-apoptotic signals through kinases like AKT.[5] This sustained survival signaling can reduce the efficacy of other drugs that rely on inducing apoptosis.
Another relevant pathway is the TNF/NFκB signaling axis . Studies have shown that subpopulations of Cisplatin-resistant cells that are cross-resistant to anti-microtubule agents express increased levels of pro-survival TNF/NFκB signaling.[6] This pathway can upregulate a variety of genes that protect the cell from apoptosis.
Experimental Protocols
The following section details a generalized methodology for establishing drug-resistant cell lines and subsequently evaluating cross-resistance profiles.
Protocol 1: Development of "this compound" (Cisplatin)-Resistant Cell Line
-
Cell Culture Initiation: Begin with a parental cancer cell line known to be sensitive to Cisplatin. Culture the cells in their recommended medium supplemented with fetal bovine serum (FBS) and antibiotics under standard conditions (e.g., 37°C, 5% CO2).
-
Initial Drug Exposure: Determine the initial IC20 (concentration that inhibits 20% of growth) of Cisplatin for the parental cell line using a standard cell viability assay (e.g., MTT, CCK-8).
-
Stepwise Dose Escalation: Expose the parental cells to the IC20 concentration of Cisplatin continuously.[7]
-
Subculture and Recovery: When the cells resume a normal growth rate (compared to untreated parental cells), subculture them and increase the Cisplatin concentration by a factor of 1.5 to 2.0.
-
Iterative Selection: Repeat the process of exposure, recovery, and dose escalation over several months.[7] This gradual increase in drug pressure selects for a resistant population.
-
Resistance Confirmation: Periodically, perform cell viability assays to determine the IC50 of the selected cells and compare it to the parental line. A significant increase (e.g., >10-fold) in the IC50 value indicates the successful development of a resistant cell line.[7]
-
Resistant Cell Line Maintenance: Once the desired level of resistance is achieved, the resistant cell line can be maintained in a medium containing a constant, sublethal concentration of Cisplatin to preserve the resistant phenotype.
Protocol 2: Assessment of Cross-Resistance
-
Cell Seeding: Plate both the parental (sensitive) and the established Cisplatin-resistant cells into 96-well plates at a predetermined optimal density.[8] Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the alternative anticancer drugs to be tested (e.g., Carboplatin, Paclitaxel, Doxorubicin).
-
Cell Exposure: Remove the existing media from the plates and add the media containing the various concentrations of the test drugs. Include wells with untreated cells (negative control) and cells treated with Cisplatin (positive control for resistance).
-
Incubation: Incubate the cells for a period that allows for at least two cell divisions in the untreated control group (typically 48-72 hours).[8]
-
Viability Assay: After the incubation period, assess cell viability using an appropriate method (e.g., MTT or CCK-8 assay).
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control.
-
Plot the dose-response curves (viability vs. drug concentration).
-
Determine the IC50 value for each drug in both the parental and resistant cell lines using non-linear regression analysis.[7]
-
Calculate the Fold Resistance for each test drug using the formula: Fold Resistance = IC50 (Resistant Line) / IC50 (Parental Line)
-
The following diagram illustrates the general workflow for these experimental protocols.
Summary
Cells that acquire resistance to this compound (Cisplatin) frequently exhibit cross-resistance to other critical anticancer drugs, including platinum analogs, alkylating agents, and various natural products.[3] This broad resistance is often conferred by overarching cellular changes, such as reduced drug accumulation and the upregulation of pro-survival signaling pathways like EGFR/AKT and TNF/NFκB.[5][6][9] The experimental protocols outlined provide a framework for systematically investigating these cross-resistance patterns in a laboratory setting. A thorough understanding of these mechanisms is essential for the continued development of effective cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. [Mechanisms for resistance and cross-resistance patterns of cisplatin-resistant tumor lines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cross-resistance to diverse drugs is associated with primary cisplatin resistance in ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. Cross-resistance of cisplatin selected cells to anti-microtubule agents: Role of general survival mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 9. Cisplatin Resistance: A Cellular Self-Defense Mechanism Resulting from Multiple Epigenetic and Genetic Changes - PMC [pmc.ncbi.nlm.nih.gov]
Meta-analysis of Clinical and Preclinical Data on Dual JAK/HDAC Inhibitors: A Comparative Guide for "Antitumor agent-123"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "Antitumor agent-123," a multi-kinase inhibitor targeting Janus Kinase (JAK) and Histone Deacetylase (HDAC) enzymes, and other similar dual-inhibitor compounds. The information is compiled from available preclinical and early clinical research to offer a resource for drug development professionals and researchers in oncology.
Executive Summary
"this compound" is a novel compound that demonstrates inhibitory activity against JAK2, JAK3, HDAC1, and HDAC6.[1][2][3][4] This dual-inhibition strategy is a promising approach in cancer therapy, aiming to concurrently block critical signaling pathways involved in cell proliferation, survival, and differentiation. While specific clinical trial data for "this compound" is not yet widely published, this meta-analysis draws upon data from preclinical studies of similar dual JAK/HDAC inhibitors to provide a comparative landscape. The rationale behind this combination therapy lies in the potential for synergistic effects, overcoming resistance mechanisms, and enhancing antitumor efficacy in both hematological malignancies and solid tumors.[2][5][6]
Data Presentation: Comparative Efficacy of Dual JAK/HDAC Inhibitors
The following tables summarize the in vitro inhibitory activity and in vivo antitumor efficacy of representative dual JAK/HDAC inhibitors from preclinical studies. This data serves as a benchmark for evaluating the potential of "this compound".
Table 1: In Vitro Inhibitory Activity (IC50) of "this compound" and Representative Dual JAK/HDAC Inhibitors
| Compound | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | HDAC1 (nM) | HDAC6 (nM) | Cell Line(s) | Reference |
| This compound | - | 34,600 | 2,600 | - | - | Solid tumor models | [1][2][3][4] |
| Compound 8m | - | - | - | - | - | Hematological cell lines | [5] |
| Compound 24 | <20 | <100 | - | <20 | <20 | Hematological cell lines | [7] |
| Compound 20a | - | 4-16 | - | 1,700-23,600 | - | Leukemia cell lines | [2] |
| Compound 45h | - | - | - | - | - | Multiple myeloma cell line | [8] |
Note: "-" indicates data not available in the cited sources. IC50 values for "this compound" are presented in µM in the source and have been converted to nM for consistency.
Table 2: In Vivo Antitumor Efficacy of Representative Dual JAK/HDAC Inhibitors in Xenograft Models
| Compound | Cancer Model | Dosing | Outcome | Reference |
| Compound 8m | HEL (Erythroleukemia) Xenograft | - | Significant antitumor efficacy with no significant toxicity | [4][5] |
| Compound 20a | Acute Myeloid Leukemia (AML) Models | - | Excellent in vivo antitumor efficacy | [2] |
| Belinostat | Human Thyroid Cancer Xenograft | 100 mg/kg/injection, 5 days/week for 3 weeks | Effective in preventing tumor growth | [9] |
Note: "-" indicates specific dosing information was not detailed in the abstract.
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical evaluation of dual JAK/HDAC inhibitors are outlined below. These protocols provide a framework for the testing and validation of compounds like "this compound".
In Vitro Kinase and HDAC Inhibition Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against target enzymes.
General Protocol:
-
Enzyme Preparation: Recombinant human JAK1, JAK2, JAK3, HDAC1, and HDAC6 enzymes are used.
-
Assay Buffer: A suitable kinase or HDAC assay buffer is prepared.
-
Compound Dilution: The test compound is serially diluted to a range of concentrations.
-
Reaction Initiation: The enzyme, substrate (e.g., a fluorescently labeled peptide for HDACs or ATP and a peptide substrate for kinases), and the test compound are incubated together at a specific temperature (e.g., 30°C or 37°C) for a defined period.
-
Reaction Termination and Detection: The reaction is stopped, and the signal (e.g., fluorescence or luminescence) is measured using a plate reader.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
Objective: To assess the cytotoxic or cytostatic effect of the compound on cancer cell lines.
General Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compound for a specified duration (e.g., 72 hours).
-
Cell Viability Measurement:
-
MTT Assay: MTT reagent is added to the wells and incubated. The resulting formazan crystals are dissolved, and the absorbance is measured.
-
CellTiter-Glo® Assay: A reagent that measures ATP levels is added to the wells, and the luminescence is recorded.
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.
Western Blot Analysis
Objective: To investigate the effect of the compound on the phosphorylation of downstream targets of the JAK-STAT pathway and the acetylation of histones.
General Protocol:
-
Cell Lysis: Cancer cells are treated with the test compound for a specified time, and then lysed to extract total protein.[9]
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).[9]
-
SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF or nitrocellulose).[9]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against specific proteins of interest (e.g., phospho-STAT3, total STAT3, acetylated histone H3, total histone H3).
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.
In Vivo Xenograft Model
Objective: To evaluate the antitumor efficacy of the compound in a living organism.
General Protocol:
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).[9]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Compound Administration: Mice are randomized into treatment and control groups. The test compound is administered via a specific route (e.g., intraperitoneal or oral) at a defined dose and schedule.[9]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a certain size or after a predetermined treatment period. Tumors are then excised and weighed.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated, and statistical analysis is performed to compare the treatment and control groups.
Mandatory Visualization
Signaling Pathway of Dual JAK/HDAC Inhibition
Caption: Dual inhibition of JAK and HDAC pathways by "this compound".
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical evaluation workflow for dual-target antitumor agents.
References
- 1. Advances in targeting histone deacetylase for treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evaluation of Small-Molecule HDAC Inhibitors Through In Vitro and In Cellulo Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Novel Janus Kinase (JAK) and Histone Deacetylase (HDAC) Dual Inhibitors for the Treatment of Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination Therapies Targeting HDAC and IKK in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Ligand Efficient Dual Inhibitors of Janus Kinase (JAK) and Histone Deacetylase (HDAC) Based on Ruxolitinib and Vorinostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. RETRACTED ARTICLE: Belinostat and panobinostat (HDACI): in vitro and in vivo studies in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Antitumor Agent-123: A Comprehensive Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of the investigational compound, Antitumor agent-123. Adherence to these procedures is critical to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance. The following guidelines are based on established protocols for handling highly potent cytotoxic and antineoplastic agents.
I. Immediate Safety and Handling Precautions
Personnel handling this compound must be trained in the safe handling of cytotoxic drugs.[1][2] The primary routes of exposure include inhalation of aerosols, direct skin contact, and ingestion.[3] All handling and disposal activities must be conducted within a designated controlled area.
Personal Protective Equipment (PPE):
-
Gloves: Double gloving with chemotherapy-tested gloves is mandatory.[4]
-
Gown: A disposable, solid-front gown made of a low-permeability fabric.
-
Eye Protection: Safety glasses or goggles.
-
Respiratory Protection: An appropriate respirator should be used if there is a risk of aerosol generation.
II. Waste Segregation and Classification
Proper segregation of waste contaminated with this compound is the first and most critical step in the disposal process. Waste is categorized into two main types: trace and non-trace (bulk) chemotherapy waste.[5]
| Waste Category | Description | Examples | Disposal Container |
| Trace Waste | Items that are contaminated with residual amounts of the agent. This includes "empty" containers that are not visibly contaminated with liquid. | Empty syringes, vials, IV bags and tubing, gloves, gowns, and other disposable PPE used during handling.[5] | Yellow, labeled "Trace Chemotherapy Waste" sharps or waste containers. |
| Non-Trace (Bulk) Waste | Items saturated with or containing a pourable or significant quantity of this compound. This is considered hazardous chemical waste. | Unused or expired vials of the agent, partially filled syringes, materials used to clean up large spills.[5] | Black, labeled "Hazardous Waste" containers for incineration.[4] |
III. Disposal Procedures for this compound
All waste contaminated with this compound must be disposed of as regulated medical waste through incineration at an EPA-permitted facility.[6][7][8] Autoclaving is not an effective method for deactivating chemical hazards like this compound and should not be used.[5][8]
Step-by-Step Disposal Workflow:
-
Segregation at Point of Generation: Immediately after use, segregate waste into the appropriate trace or non-trace containers.
-
Container Management: Keep waste containers sealed when not in use. Do not overfill containers.
-
Labeling: Ensure all containers are clearly labeled with their contents ("Trace Chemotherapy Waste" or "Hazardous Waste: this compound") and the date.[9]
-
Storage: Store filled waste containers in a designated, secure Satellite Accumulation Area (SAA) away from general lab traffic.[9]
-
Waste Pickup: Schedule regular pickups with your institution's Environmental Health and Safety (EHS) office for transport to a licensed hazardous waste incinerator.[4][6]
-
Documentation: Maintain a detailed log of all disposed this compound, including quantities and disposal dates. A certificate of destruction should be obtained from the disposal vendor.[6][7]
Below is a logical diagram illustrating the disposal workflow for this compound.
Caption: Disposal workflow for this compound.
IV. Decontamination and Spill Management
While there is no single universally accepted method for the chemical deactivation of all cytotoxic agents, oxidation using sodium hypochlorite is a widely applicable procedure.[10][11]
Decontamination Protocol for Surfaces:
-
Initial Cleaning: Remove visible contamination with absorbent pads.
-
Deactivation: Apply a 5.25% sodium hypochlorite solution and allow a contact time of at least 10 minutes.
-
Neutralization: To prevent corrosion, neutralize the bleach with a sodium thiosulfate solution.[2]
-
Final Rinse: Rinse the surface with sterile 70% isopropyl alcohol.[2]
Spill Management:
-
Evacuate and secure the area.
-
Don the appropriate PPE.
-
Use a commercially available chemotherapy spill kit to contain and clean the spill, following the kit's instructions.
-
Dispose of all cleanup materials as non-trace (bulk) hazardous waste.[5]
V. Experimental Protocol: Verification of Deactivation
To verify the efficacy of the decontamination protocol, a study can be performed to measure the degradation of this compound.
Objective: To confirm that a 5.25% sodium hypochlorite solution effectively degrades this compound to below detectable limits.
Methodology: High-Performance Liquid Chromatography (HPLC) is a common method for assessing the degradation of antineoplastic drugs.[11]
-
Prepare Standard Solutions: Create a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent.
-
Spike Surfaces: Apply a known amount of the this compound stock solution to a representative laboratory surface (e.g., stainless steel). Allow the solvent to evaporate.
-
Apply Deactivating Agent: Treat the spiked surface with a 5.25% sodium hypochlorite solution for a specified contact time (e.g., 10 minutes).
-
Sample Collection: After the contact time, wipe the surface with a sampling swab wetted with a neutralizing agent and a suitable solvent to collect any residual compound.
-
Sample Preparation: Extract the compound from the swab into a known volume of solvent.
-
HPLC Analysis:
-
Inject the extracted sample into an HPLC system equipped with a suitable column and detector for this compound.
-
Run a control sample (a spiked surface wiped without the deactivating agent) to determine the initial amount of recoverable agent.
-
Analyze the treated sample to determine the concentration of any remaining this compound.
-
-
Data Analysis: Calculate the percentage degradation of this compound by comparing the peak area of the treated sample to the control sample. The goal is to achieve degradation to below the limit of detection.
The following diagram outlines the workflow for this verification experiment.
Caption: Experimental workflow for deactivation verification.
By implementing these procedures, research facilities can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment.
References
- 1. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 3. osha.gov [osha.gov]
- 4. web.uri.edu [web.uri.edu]
- 5. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 8. stericycle.com [stericycle.com]
- 9. research.cuanschutz.edu [research.cuanschutz.edu]
- 10. osha.gov [osha.gov]
- 11. Degradation and inactivation of antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling Antitumor agent-123
Comprehensive Safety and Handling Guide: Antitumor Agent-123
This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical to minimize occupational exposure and ensure a safe laboratory environment. Antitumor agents are potent compounds that are often carcinogenic, mutagenic, and/or teratogenic; therefore, exposure should be kept to the minimum possible.[1][2]
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE is the primary control measure to protect personnel from exposure to cytotoxic drugs.[3] The following table summarizes the minimum PPE requirements for various tasks involving this compound, based on guidelines from the National Institute for Occupational Safety and Health (NIOSH) and the Occupational Safety and Health Administration (OSHA).[4][5]
| Activity | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Receiving & Storage | Double chemo-tested gloves (ASTM D6978-05)[6] | Not required unless package is damaged | Not required unless package is damaged | Not required unless package is damaged |
| Preparation (in a BSC*) | Double chemo-tested gloves, sterile | Disposable, fluid-resistant gown; change every 2-3 hours or after a spill | Safety glasses with side shields or goggles | Not required if prepared in a certified BSC |
| Administration / Handling | Double chemo-tested gloves[6] | Disposable, fluid-resistant gown | Goggles or face shield to protect from splashes[7] | Surgical mask[7] |
| Spill Cleanup | Double chemo-tested gloves, heavy-duty | Disposable, fluid-resistant gown | Full-face shield and goggles[7] | N95 or higher respirator (required for powders or aerosols)[7][8] |
| Waste Disposal | Double chemo-tested gloves, heavy-duty | Disposable, fluid-resistant gown | Goggles or face shield | Not required unless generating aerosols |
*BSC: Class II or III Biological Safety Cabinet
Operational Plan: Step-by-Step Procedures
This section details the procedural guidance for the complete lifecycle of handling this compound within a laboratory setting.
Receiving and Storage Protocol
-
Inspect on Arrival : Upon receipt, inspect the package for any signs of damage or leakage.[9] If a package is damaged, treat it as a spill and notify the safety officer.[6]
-
Don PPE : Wear a minimum of one pair of chemotherapy-tested gloves when handling vials, even if they are sealed.[1][9]
-
Verify and Log : Confirm the agent's identity and quantity against the order. Maintain a detailed inventory log.[6]
-
Store Securely : Store this compound in a dedicated, clearly labeled, and locked cabinet or refrigerator away from general traffic.[6] The storage area should be marked with warning signs indicating it contains cytotoxic drugs.[10]
Preparation Protocol (Aseptic Compounding)
This protocol must be performed within a certified Class II Biological Safety Cabinet (BSC) or a Compounding Aseptic Containment Isolator (CACI) to control exposure.[11]
-
Decontaminate Work Area : Before starting, clean and decontaminate the interior surfaces of the BSC.
-
Assemble Supplies : Gather all necessary supplies (e.g., agent vials, diluents, sterile syringes, plastic-backed absorbent pads) and place them on the work surface. Use Luer-lock syringes and fittings to prevent disconnection.[3][9]
-
Don Full PPE : Wear double chemotherapy-tested gloves, a disposable fluid-resistant gown, and eye protection.
-
Reconstitute Agent : If the agent is in powder form, carefully introduce the diluent, allowing it to run down the inside wall of the vial to minimize aerosol generation.
-
Withdraw Agent : Use techniques to prevent pressure differences within the vial, which can cause spraying or aerosolization.
-
Seal Final Product : Once prepared, seal the final product in a plastic bag or another sealed container for transport.[9]
-
Initial Disposal : Dispose of all sharps directly into a designated cytotoxic sharps container within the BSC. Place all other contaminated items (vials, gloves, pads) into a designated cytotoxic waste bag.
-
Final Decontamination : After completing the work, decontaminate all surfaces of the BSC again.
Spill Management Protocol
Promptly dealing with any spillage is crucial to prevent wider contamination.[12] All labs must have a cytotoxic spill kit readily accessible.
-
Secure the Area : Immediately alert others and restrict access to the spill area.[7]
-
Don PPE : Put on full PPE from the spill kit, including double gloves, a gown, eye protection, and an N95 respirator.[1]
-
Contain the Spill : Use absorbent materials from the kit to contain the spill and prevent it from spreading.[7] For powders, gently cover with damp absorbent pads.
-
Clean the Area : Working from the outer edge of the spill inward, carefully collect all contaminated materials and place them into the designated cytotoxic waste container.
-
Decontaminate : Clean the spill area with a detergent solution, followed by a water rinse.[9]
-
Dispose of Waste : Seal the cytotoxic waste container. Remove outer gloves and gown and dispose of them in the same container.
-
Report : Document and report the spill to the laboratory supervisor and safety officer according to institutional policy.[7]
Disposal Plan
All items that come into contact with this compound must be treated as cytotoxic waste and handled according to institutional and regulatory guidelines.[13]
-
Segregation at Source : Never mix cytotoxic waste with general or other biohazardous waste.[14]
-
Use Designated Containers :
-
Sharps : All contaminated needles, syringes, and vials must be placed directly into a puncture-proof, leak-proof sharps container clearly labeled "Cytotoxic Waste" (typically purple or red).[13][15]
-
Non-Sharps Solid Waste : All contaminated PPE (gloves, gowns), absorbent pads, and other materials should be placed in thick, leak-proof plastic bags or rigid containers also labeled "Cytotoxic Waste".[15]
-
-
Handling Patient-Derived Waste : Body fluids from patients treated with cytotoxic drugs can contain active metabolites for up to seven days and must be handled with full PPE.[1]
-
Storage Pending Disposal : Store sealed cytotoxic waste containers in a secure, designated area away from the main lab traffic.
-
Final Disposal : Final disposal must be done through a licensed hazardous waste contractor, typically via high-temperature incineration.[16][17]
Mandatory Visualization: Handling Workflow
The following diagram illustrates the standard workflow for handling this compound, emphasizing critical safety and decision points.
Caption: Workflow for Safe Handling of this compound.
References
- 1. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 2. academic.oup.com [academic.oup.com]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH | CDC [cdc.gov]
- 5. osha.gov [osha.gov]
- 6. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ipservices.care [ipservices.care]
- 8. england.nhs.uk [england.nhs.uk]
- 9. SOP: Hazardous Drugs | PennEHRS [ehrs.upenn.edu]
- 10. osha.gov [osha.gov]
- 11. simplivia.com [simplivia.com]
- 12. hse.gov.uk [hse.gov.uk]
- 13. danielshealth.ca [danielshealth.ca]
- 14. danielshealth.com [danielshealth.com]
- 15. sharpsmart.co.uk [sharpsmart.co.uk]
- 16. documents.uow.edu.au [documents.uow.edu.au]
- 17. glyconllc.com [glyconllc.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
